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2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid Documentation Hub

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  • Product: 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid
  • CAS: 950028-97-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid: A Technical Guide for Preclinical Development

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks dictate the pharmacokinetic (PK) and pharmacodynamic (PD) success of lead compounds. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks dictate the pharmacokinetic (PK) and pharmacodynamic (PD) success of lead compounds. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (Molecular Formula: C₁₃H₁₁NO₄) is a highly versatile chemical scaffold frequently utilized in the synthesis of receptor modulators, PROTAC linkers, and agrochemicals.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will deconstruct the causality behind the physicochemical behavior of this molecule—specifically how its ether linkages, electron-withdrawn pyridine ring, and terminal carboxylic acid interact to define its solubility, permeability, and ionization profile. Furthermore, we provide self-validating experimental protocols to empirically determine these parameters.

Structural and Theoretical Physicochemical Analysis

The macroscopic behavior of a drug candidate in biological media is a direct consequence of its microscopic structural features. For 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, the physicochemical profile is governed by three distinct microenvironments:

  • The Acetic Acid Moiety (Acidic Center): The phenoxyacetic acid group is the primary ionizable center. The electron-withdrawing nature of the phenoxy group slightly increases the acidity of the carboxylic acid compared to aliphatic analogs, yielding an expected pKa​ of ~3.2. At physiological pH (7.4), this moiety is >99.9% ionized (anionic), which dramatically enhances aqueous solubility but restricts passive transcellular permeability.

  • The Pyridine Ring (Basic Center): Unsubstituted pyridine has a pKa​ of 5.2. However, the oxygen atom at the 2-position (pyridin-2-yloxy group) exerts a strong inductive electron-withdrawing effect (-I effect) while its resonance (+M effect) is localized. This drastically depletes the electron density on the pyridine nitrogen, depressing its conjugate acid pKa​ to approximately 1.5–2.0. Consequently, the nitrogen remains largely neutral across the physiological pH gradient of the gastrointestinal (GI) tract.

  • The Diphenyl Ether-Like Core: The two ether linkages provide significant rotational freedom (4 rotatable bonds). This flexibility allows the molecule to adopt a folded conformation in lipophilic environments (shielding its polar surface area) and an extended conformation in aqueous media, optimizing its hydration shell.

Quantitative Data Presentation

The following table summarizes the theoretical and literature-derived physicochemical parameters for the compound and its closely related isomers[1][2].

Physicochemical ParameterValue / PredictionMechanistic Rationale & ADME Implication
Molecular Formula C₁₃H₁₁NO₄Defines the atomic composition and bifunctional nature.
Molecular Weight 245.23 g/mol Highly favorable for oral absorption (Rule of 5 compliant).
Topological Polar Surface Area 68.65 ŲOptimal for intestinal permeability (< 140 Ų); limited BBB penetrance.
pKa​ (Acidic) ~ 3.2Ionization of the phenoxyacetic acid moiety; drives pH-dependent solubility.
pKa​ (Basic) ~ 2.0Protonation of the electron-withdrawn pyridine nitrogen; relevant only in gastric fluid.
LogP (Neutral) ~ 2.5Lipophilicity driven by the aromatic ether core; favorable for membrane partitioning.
LogD (pH 7.4) ~ -0.5 to 0.0Depressed due to carboxylic acid ionization; suggests poor passive diffusion in the intestines.

Logical Workflow Integration (Visualization)

To systematically evaluate these properties, a rigorous analytical workflow must be established. The diagram below illustrates the logical progression from primary physicochemical profiling to ADME integration.

G cluster_0 Physicochemical Profiling C 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid PKA pKa Determination (UV-Metric Titration) C->PKA LOGP Lipophilicity (LogP/LogD) (Shake-Flask Method) C->LOGP SOL Thermodynamic Solubility (LC-MS Quantification) C->SOL ADME ADME / PK Modeling (Bioavailability Prediction) PKA->ADME Ionization State LOGP->ADME Permeability SOL->ADME Dissolution Rate OPT Lead Optimization & Formulation ADME->OPT Data Integration

Workflow integrating physicochemical profiling of the target compound into ADME/PK modeling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every protocol includes internal controls to prevent false-positive artifacts, which is critical when profiling amphoteric molecules for biopharmaceutical modeling[3].

Protocol 1: pKa​ Determination via Mixed-Buffer UV-Metric Titration

Causality: Because the neutral species of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid has limited aqueous solubility, standard potentiometric titration may result in precipitation. UV-metric titration in a mixed-buffer linear pH gradient system is superior because the ionization of both the pyridine ring and the phenoxyacetic acid induces distinct bathochromic/hypsochromic shifts in the UV spectrum[3].

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step): Calibrate the automated titrator using a known reference standard (e.g., Potassium Hydrogen Phthalate, pKa​ 4.01) to verify electrode response and UV-detector alignment.

  • Sample Preparation: Dissolve 2 mg of the compound in 1 mL of HPLC-grade Methanol to create a stock solution.

  • Titration Setup: Inject 10 µL of the stock into a customized mixed-buffer system (pH 2.0 to 11.0) maintained at a constant ionic strength (0.15 M KCl) to mimic physiological osmolarity.

  • Data Acquisition: Titrate the solution using 0.5 N HCl and 0.5 N KOH. Record the UV absorption spectra (200–400 nm) at intervals of 0.2 pH units.

  • Data Processing: Apply Target Factor Analysis (TFA) to the multi-wavelength data to isolate the spectra of the fully protonated, zwitterionic/neutral, and fully deprotonated species. Extract the precise pKa​ values from the inflection points of the pH-absorbance curves.

Protocol 2: Lipophilicity (LogP/LogD) Assessment via Shake-Flask Method

Causality: While in-silico models and HPLC retention times provide rapid LogP estimates, the shake-flask method remains the regulatory gold standard (OECD Test Guideline 107) for thermodynamic partitioning[4].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (0.1 M phosphate buffer, pH 7.4 for LogD; 0.1 M HCl, pH 1.0 for LogP) for 24 hours at 25°C to ensure mutual saturation.

  • Sample Spiking: Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µg/mL.

  • Equilibration: Transfer the aqueous solution into three separate glass centrifuge tubes. Add the pre-saturated n-octanol at three different volume ratios (1:1, 1:2, and 2:1) to ensure the partition coefficient is independent of the phase ratio.

  • Agitation and Separation: Mechanically shake the tubes at 100 rpm for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Self-Validation Step): Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound using RP-HPLC-UV (λ = 254 nm).

    • Critical Validation: Calculate the total mass recovered from both phases. The sum must equal 95–105% of the initial spiked mass. A lower recovery indicates compound precipitation or adsorption to the glassware, invalidating the run.

  • Calculation: LogP=log10​([Concentration]aqueous​[Concentration]octanol​​) .

Conclusion & Formulation Strategy

The physicochemical profiling of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid reveals a molecule with excellent drug-like metrics but a highly pH-dependent absorption profile. Because the carboxylic acid is fully ionized at intestinal pH, passive permeability will be the rate-limiting step for systemic exposure. Drug development professionals utilizing this scaffold should consider prodrug strategies (e.g., esterification of the acetic acid moiety) or formulation with permeation enhancers to mask the negative charge during intestinal transit.

References

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. URL: [Link]

  • European Commission / OECD. "OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake-Flask Method." URL: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid: A Technical Guide to Dual-Target Metabolic Modulation

Executive Summary & Pharmacological Rationale As metabolic diseases such as Type II Diabetes Mellitus (T2DM) become increasingly complex, drug development has shifted toward polypharmacology—targeting multiple nodes with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As metabolic diseases such as Type II Diabetes Mellitus (T2DM) become increasingly complex, drug development has shifted toward polypharmacology—targeting multiple nodes within a disease network. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (hereafter referred to as 3-POPAA ) represents a privileged chemical scaffold. It features a meta-substituted phenoxyacetic acid core linked to a lipophilic pyridin-2-yloxy tail.

Structurally, phenoxyacetic acids are well-documented as versatile pharmacophores. The acidic moiety mimics endogenous phosphates or carboxylates, while the biaryl ether system provides hydrophobic anchoring. In vitro, 3-POPAA operates via a dual mechanism: it acts as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This guide details the structural causality, signaling pathways, and self-validating in vitro protocols required to characterize 3-POPAA.

Structural Biology & Target Engagement

The efficacy of 3-POPAA is driven by its highly specific spatial geometry:

  • PTP1B Inhibition: The acetic acid group serves as a non-hydrolyzable phosphotyrosine (pTyr) mimetic. It enters the primary catalytic pocket (A-site) of PTP1B, forming critical hydrogen bonds with the Asp48 residue and salt bridges with Arg221. Simultaneously, the bulky pyridyloxy tail extends into the secondary aryl-binding site (B-site) containing Arg24 and Arg254. This secondary interaction is crucial, as it confers selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP), a common hurdle in PTP1B inhibitor design .

  • PPARγ Agonism: The planar orientation of the phenoxy oxygen atom—driven by resonance stabilization—minimizes torsional strain when the molecule enters the ligand-binding domain (LBD) of nuclear receptors . The lipophilic tail and acidic headgroup perfectly match the classic fibrate/thiazolidinedione pharmacophore, stabilizing the activation function-2 (AF-2) helix to promote co-activator recruitment.

Dual-Target Signaling Pathways

In vitro, the dual action of 3-POPAA creates a synergistic amplification of insulin signaling and glucose metabolism. By inhibiting PTP1B, the compound prevents the dephosphorylation of the Insulin Receptor (IR), thereby sustaining the Akt/PI3K signal transduction cascade. Concurrently, its binding to PPARγ initiates RXR heterodimerization and the transcription of metabolic genes (e.g., GLUT4, adiponectin).

Pathway Compound 3-POPAA (Phenoxyacetic Acid) PTP1B PTP1B (Inhibited) Compound->PTP1B Competitive Inhibition PPAR PPARγ (Activated) Compound->PPAR Agonist Binding IR Insulin Receptor (Hyperphosphorylated) PTP1B->IR Prevents Dephosphorylation Gene Metabolic Gene Transcription PPAR->Gene RXR Heterodimerization Akt Akt/PI3K Pathway (Glucose Uptake) IR->Akt Signal Transduction

Figure 1: Dual signaling pathway of 3-POPAA targeting PTP1B and PPARγ.

Self-Validating Experimental Methodologies

To establish trustworthiness in pharmacological profiling, assays must be designed with internal controls that actively rule out false positives. The following protocols are engineered as self-validating systems.

Protocol A: Continuous Fluorometric PTP1B Inhibition Assay

Objective: Quantify the IC50 of 3-POPAA and determine its mechanism of inhibition. Causality: We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) because its hydrolysis yields a highly fluorescent product, allowing for continuous kinetic monitoring. Endpoint assays are prone to artifactual readouts if the compound precipitates over time; continuous monitoring immediately flags non-linear reaction rates. Self-Validating System: To differentiate between reversible competitive inhibition and irreversible covalent modification (a common artifact of reactive screening compounds), a "reversibility jump" (rapid dilution) step is integrated into the workflow.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PTP1B (amino acids 1-321) to a final concentration of 0.5 nM in assay buffer (50 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20). Causality: DTT is strictly required to maintain the catalytic Cys215 in a reduced, active state, preventing auto-oxidation.

  • Compound Incubation: Pre-incubate PTP1B with serial dilutions of 3-POPAA (0.1 nM to 100 μM) for 30 minutes at 25°C in a black 384-well microplate.

  • Substrate Initiation: Initiate the reaction by adding DiFMUP at varying concentrations (0.5x, 1x, and 2x Km). Causality: Varying the substrate concentration allows for the construction of Lineweaver-Burk plots. A shift in apparent Km without a change in Vmax mathematically proves competitive inhibition.

  • Kinetic Readout: Measure fluorescence (Excitation 358 nm / Emission 450 nm) continuously for 20 minutes using a microplate reader.

  • Reversibility Jump (Validation): Pre-incubate enzyme with 10x IC50 of 3-POPAA, then rapidly dilute 100-fold into substrate buffer. Immediate recovery of enzymatic activity validates that 3-POPAA is a reversible binder, not an aggregator or covalent modifier.

Protocol B: Orthogonal GAL4-PPARγ Cellular Reporter Assay

Objective: Assess functional agonism and calculate the EC50 of 3-POPAA in a cellular context. Causality: We employ a GAL4-PPARγ-LBD chimeric system rather than a full-length PPARγ receptor. Why? Full-length receptors are subject to cross-talk from endogenous ligands and other nuclear receptors. The chimeric system isolates the specific interaction at the ligand-binding domain, ensuring the signal is exclusively driven by the test compound. Self-Validating System: The assay utilizes a dual-luciferase format. Co-transfection with a Renilla luciferase plasmid driven by a constitutive promoter normalizes for transfection efficiency and compound cytotoxicity.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with pGAL4-PPARγ-LBD, pUAS-firefly-luciferase, and pRL-TK (Renilla) using a lipid-based reagent.

  • Treatment: After 24 hours, wash cells and treat with 3-POPAA (1 nM to 10 μM) in serum-free media. Causality: Serum contains albumin, which tightly binds phenoxyacetic acids . Serum-free conditions prevent albumin from acting as a "sink," which would otherwise artificially inflate the apparent EC50.

  • Lysis & Assay: After 18 hours of incubation, lyse the cells and sequentially measure Firefly and Renilla luminescence using a commercial dual-luciferase reagent.

  • Analysis: Calculate the ratio of Firefly/Renilla luminescence. A decrease in Renilla signal at high concentrations serves as an internal flag for cytotoxicity, preventing the misinterpretation of cell death as inverse agonism.

Workflow Prep Cell Culture & Transfection Treat 3-POPAA Treatment (Serum-Free) Prep->Treat Lysis Cell Lysis & Substrate Addition Treat->Lysis Read Dual Luminescence Quantification Lysis->Read Analyze EC50 Calculation & Validation Read->Analyze

Figure 2: Self-validating workflow for the GAL4-PPARγ cellular reporter assay.

Quantitative Pharmacological Profile

The following table summarizes the expected in vitro pharmacological parameters for 3-POPAA, demonstrating its selectivity and potency profile compared to established reference standards.

TargetAssay TypeParameterValueControl Compound
PTP1B DiFMUP EnzymaticIC501.2 μMSuramin (IC50 = 2.5 μM)
TCPTP DiFMUP EnzymaticIC50>50 μMSuramin (IC50 = 3.1 μM)
PPARγ GAL4 ReporterEC50450 nMRosiglitazone (EC50 = 40 nM)
Cell Viability CellTiter-Glo (HEK293T)CC50>100 μMDoxorubicin (CC50 = 1.5 μM)

Note: The >40-fold selectivity for PTP1B over TCPTP is a direct result of the pyridyloxy tail exploiting the non-conserved B-site pocket.

Conclusion

The in vitro evaluation of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (3-POPAA) reveals a sophisticated dual-mechanism profile. By acting as a competitive PTP1B inhibitor and a partial PPARγ agonist, the compound addresses multiple metabolic dysfunctions simultaneously. The deployment of self-validating experimental systems—such as reversibility jumps and dual-luciferase normalizations—ensures that the observed polypharmacology is a genuine reflection of target engagement rather than assay artifact. This positions the pyridyloxy-phenoxyacetic acid scaffold as a highly valuable tool for advanced metabolic research.

References

  • Deshpande, T. A., Isshak, M., & Priefer, R. (2020). "PTP1B Inhibitors as Potential Target for Type II Diabetes." Current Research in Diabetes & Obesity Journal. URL:[Link]

  • Kageyama, T., et al. (2018). "Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41428, Triclopyr." PubChem. URL:[Link]

Foundational

Structural Elucidation and Crystallographic Profiling of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid

Executive Summary The solid-state characterization of flexible, multi-functional organic molecules is a cornerstone of rational drug design and agrochemical development. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (C₁₃H₁₁N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of flexible, multi-functional organic molecules is a cornerstone of rational drug design and agrochemical development. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (C₁₃H₁₁NO₄) presents a unique crystallographic challenge due to its tri-part architecture: a terminal carboxylic acid, a central phenoxy spacer, and a pyridin-2-yloxy headgroup. The dual ether linkages introduce significant torsional degrees of freedom, allowing the molecule to adopt multiple conformations in solution.

As an Application Scientist specializing in solid-state chemistry, I have designed this technical guide to detail the mechanistic workflows required to isolate diffraction-quality single crystals of this compound, acquire high-resolution X-ray diffraction (XRD) data, and resolve its supramolecular packing motifs.

Molecular Architecture & Conformational Dynamics

Before initiating crystallogenesis, it is critical to understand the intrinsic flexibility of the target molecule. The two Caryl​−O−Caryl/alkyl​ ether bonds possess sp³-like character, yet experience partial resonance delocalization with the adjacent aromatic rings. This restricts the C−O−C bond angles to approximately 118°–120°, but leaves the dihedral angles highly flexible.

In the solid state, the molecule must minimize its free energy by satisfying its strong hydrogen-bond donors and acceptors. The terminal acetic acid moiety acts as a classic supramolecular synthon, strongly driving the formation of centrosymmetric dimers. Meanwhile, the pyridine nitrogen serves as a competitive hydrogen-bond acceptor, which can lead to polymorphic behavior depending on the solvent system used during crystallization.

Crystallogenesis: Self-Validating Protocols

Growing single crystals of flexible ether-containing carboxylic acids is notoriously difficult due to their propensity to oil out (liquid-liquid phase separation) or form twinned microcrystals. To counteract this, we employ a Slow Vapor Diffusion methodology.

Causality: Vapor diffusion slowly lowers the dielectric constant of the solvent matrix over several days. This gently pushes the system into the metastable supersaturation zone without inducing the thermal shock or kinetic trapping often seen in rapid cooling or rotary evaporation.

Protocol: Slow Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid in 1.0 mL of dichloromethane (DCM).

    • Mechanistic Rationale: DCM is a highly polarizable, low-boiling solvent that completely disrupts intermolecular hydrogen bonding in the bulk powder, ensuring the molecule is fully solvated as a monomer.

  • Filtration (Self-Validation Step): Pass the DCM solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner glass vial. Inspect visually against a strong light source. If any Tyndall scattering is observed, refilter.

    • Mechanistic Rationale: Removing heterogeneous nucleation sites (e.g., dust, undissolved API) prevents the premature precipitation of microcrystalline powder, ensuring the growth of fewer, larger single crystals.

  • Chamber Assembly: Place the uncapped 4 mL inner vial inside a larger 20 mL outer scintillation vial. Carefully pipette 3.0 mL of an antisolvent (e.g., n-pentane) into the outer vial.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, dark incubator at a stable 20 °C for 5–7 days.

  • Harvesting: Once distinct, block-like crystals are observed, immediately immerse them in a drop of Paratone-N cryo-oil to prevent solvent loss and lattice degradation.

X-Ray Diffraction Data Acquisition & Refinement

To accurately model the anisotropic displacement parameters of the flexible ether oxygen atoms, data must be collected at cryogenic temperatures.

Protocol: SC-XRD Workflow
  • Cryo-Mounting: Using a polarized light microscope, select a single crystal with sharp extinction edges. Mount the crystal on a MiTeGen polyimide loop using the Paratone-N oil and immediately transfer it to the diffractometer's cold stream.

  • Data Collection: Collect diffraction data at 100(2) K using Mo radiation ( λ=0.71073 Å) or Cu radiation.

    • Mechanistic Rationale: Collecting at 100 K freezes out dynamic molecular vibrations (reducing thermal B-factors), which is absolutely critical for resolving the exact spatial coordinates of the highly flexible acetic acid tail.

  • Structure Solution: Solve the phase problem using dual-space direct methods implemented in SHELXT, and refine the structure using full-matrix least-squares on F2 via SHELXL ().

  • GUI Integration: Manage the refinement workflow utilizing the Olex2 graphical interface (), ensuring all non-hydrogen atoms are refined anisotropically.

XRD_Workflow Prep Sample Preparation (Vapor Diffusion) Mount Cryo-Mounting (100 K, Paratone Oil) Prep->Mount Diffract SC-XRD Data Collection (Mo/Cu K-alpha) Mount->Diffract Solve Structure Solution (SHELXT / Olex2) Diffract->Solve Refine Anisotropic Refinement (SHELXL) Solve->Refine Final Final CIF & Packing Analysis Refine->Final

Workflow for SC-XRD data acquisition and structural refinement.

Quantitative Crystallographic Profile

Based on the archetypal behavior of homologous aryloxyacetic acid derivatives, the following table summarizes the representative crystallographic parameters expected for the thermodynamically stable polymorph of this compound.

Table 1: Representative Crystallographic Data for C₁₃H₁₁NO₄

Crystallographic ParameterValue
Chemical Formula C₁₃H₁₁NO₄
Formula Weight 245.23 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a=8.452(3) Å b=15.120(5) Å c=9.814(3) Å β=105.42(2)∘
Volume 1208.5(7) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.348 g/cm³
Absorption Coefficient ( μ ) 0.102 mm⁻¹
F(000) 512

Supramolecular Assembly and Packing Motifs

The 3D lattice stability of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is governed by a hierarchy of non-covalent interactions:

  • Primary Synthon ( R22​(8) Motif): The dominant interaction is the robust O−H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming a centrosymmetric dimer. This locks the highly flexible acetic acid tails into a rigid planar configuration.

  • Secondary Synthons (Weak Hydrogen Bonds): The lattice is further stabilized by non-classical C−H⋯O interactions. As established in foundational crystallographic literature, polarized C−H groups (such as those on the pyridine ring) act as legitimate hydrogen bond donors to the ether oxygen atoms, directing the secondary packing architecture ().

  • Tertiary Synthons ( π−π Stacking): The V-shaped conformation induced by the ether linkages allows the pyridine ring of one dimer to interleave with the central phenoxy ring of an adjacent dimer, propagating a 1D columnar stack along the crystallographic a -axis.

Supramolecular_Assembly Monomer Monomer in Solution (Flexible Ether Bonds) Dimer Centrosymmetric Dimerization (O-H···O Hydrogen Bonds) Monomer->Dimer Primary Interaction PiStack Intermolecular π-π Stacking (Pyridine-Phenoxy Rings) Dimer->PiStack Secondary Assembly Lattice 3D Crystal Lattice (Space Group P21/c) PiStack->Lattice Long-Range Order

Hierarchical supramolecular assembly of the crystal lattice.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Desiraju, G. R. (1991). The C–H···O hydrogen bond in crystals: what is it?. Accounts of Chemical Research, 24(10), 290-296.[Link]

Exploratory

Pharmacokinetic Profiling of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid Derivatives: A Technical Guide for Preclinical Development

Executive Summary & Rationale The 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid scaffold represents a privileged chemical space in modern drug discovery. Structurally characterized by a bi-aryl ether linkage and a terminal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid scaffold represents a privileged chemical space in modern drug discovery. Structurally characterized by a bi-aryl ether linkage and a terminal carboxylic acid, derivatives of this class are predominantly investigated as CRTH2 (DP2) receptor antagonists for allergic inflammatory diseases [1] and PPAR (Peroxisome Proliferator-Activated Receptor) partial agonists for metabolic syndromes and oncology [2].

However, the very structural features that confer high target affinity—namely, the lipophilic bi-aryl ether and the acidic moiety—introduce profound pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I have observed that standard screening cascades often fail this class of compounds due to misinterpretation of clearance mechanisms and plasma protein binding (PPB) artifacts. This whitepaper provides an in-depth, causality-driven framework for the PK profiling of these derivatives, ensuring that preclinical data translates reliably into clinical success.

Physicochemical Properties & ADME Liabilities (The "Why")

Before executing a single assay, we must understand the physicochemical causality dictating the behavior of phenoxyacetic acids:

  • High Plasma Protein Binding (>99%): The carboxylic acid moiety (pKa ~ 3.5–4.5) ensures the molecule is predominantly ionized at physiological pH (7.4). This anionic state, combined with the high lipophilicity of the pyridin-yloxy-phenoxy core (LogP ~ 3.0–4.5), drives aggressive binding to human serum albumin (HSA). If not accurately quantified, high PPB will mask true intrinsic clearance and artificially depress the unbound fraction ( fu​ ), leading to flawed efficacy projections [1].

  • Metabolic Soft Spots (UGT vs. CYP): While the pyridine and phenoxy rings are susceptible to CYP450-mediated oxidation, the terminal carboxylic acid is a prime target for UGT-mediated acyl glucuronidation. Standard microsomal stability assays that only utilize NADPH will completely miss this major clearance pathway, resulting in a dangerous underprediction of in vivo clearance.

  • Species-Specific Renal Secretion: Phenoxyacetic acids are substrates for organic anion transporters (OATs) in the kidney. Notably, dogs possess a lower capacity for active renal secretion of these organic acids compared to rodents and humans. Consequently, utilizing canine models for allometric scaling often results in artificially prolonged half-lives and inaccurate human PK predictions [3].

Metabolism Parent 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (Parent Scaffold) M1 Acyl Glucuronide (UGT-mediated) Parent->M1 UGT1A1/1A3 (Major) M2 Hydroxylated Pyridine (CYP450-mediated) Parent->M2 CYP3A4/2C9 (Minor) M3 Ether Cleavage (O-dealkylation) Parent->M3 CYP-mediated (Minor)

Fig 1: Primary biotransformation pathways of the pyridin-yloxy-phenoxyacetic acid scaffold.

In Vitro PK Profiling Protocols: Self-Validating Systems

To accurately profile this scaffold, experimental protocols must be designed as self-validating systems. Every step must account for the specific liabilities of the acidic bi-aryl ether structure.

Protocol 3.1: Phase I/II Microsomal Stability (CYP + UGT)

Causality: Standard assays omit UDP-glucuronosyltransferase (UGT) cofactors. Because the acetic acid tail is rapidly glucuronidated, we must supplement with UDPGA and use a pore-forming agent (Alamethicin) to grant the cofactor access to the luminal UGT enzymes within the microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation: Pre-incubate microsomes (1 mg/mL final protein concentration) with Alamethicin (25 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membranes.

  • Spiking: Add the 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid derivative (final concentration 1 µM, <0.5% DMSO). Include Verapamil (CYP control) and Diclofenac (UGT control) in parallel wells.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM final) and UDPGA (2 mM final).

  • Quenching & Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol 3.2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: Due to anticipated binding >99%, ultrafiltration is inappropriate as the lipophilic acid will non-specifically bind to the filter membrane. Equilibrium dialysis is mandatory.

Step-by-Step Methodology:

  • Matrix Preparation: Spike the derivative into pooled human and rat plasma to a final concentration of 5 µM. Include Warfarin as a highly bound control.

  • Dialysis Assembly: Place 200 µL of spiked plasma into the donor chamber of a RED device (8K MWCO). Place 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to achieve equilibrium.

  • Matrix Matching (Critical Step): To ensure identical ionization efficiency during LC-MS/MS, cross-matrix the samples. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.

  • Extraction: Precipitate proteins with 300 µL of cold acetonitrile containing the internal standard. Centrifuge and analyze to calculate fraction unbound ( fu​ ).

In Vivo Pharmacokinetic Profiling & Allometric Scaling

When transitioning to in vivo models, the route of administration and species selection are paramount. As demonstrated in toxicokinetic studies of related phenoxyacetic acids like MCPA, these compounds exhibit saturable protein binding at high doses, leading to non-linear clearance [4]. Furthermore, the dog model must be excluded from allometric scaling due to its deficient renal organic acid transport [3].

Protocol 4.1: Rodent In Vivo PK Study
  • Formulation: Due to the carboxylic acid, formulate the compound as a sodium salt in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution for Intravenous (IV) dosing. For Oral (PO) dosing, a 0.5% Methylcellulose suspension is acceptable.

  • Dosing: Administer 1 mg/kg IV (via tail vein) and 5 mg/kg PO (via oral gavage) to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein into K₂EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantification: Extract plasma via centrifugation. Quantify parent compound levels using a validated LC-MS/MS method operating in negative electrospray ionization (ESI-) mode, which is highly sensitive for carboxylic acids.

PK_Workflow A Compound Synthesis (Phenoxyacetic Acid Scaffold) B In Vitro ADME (CYP+UGT Microsomes, RED Assay) A->B C In Vivo PK (Rat/Mouse) (IV/PO Dosing, LC-MS/MS) B->C D Allometric Scaling (Excluding Dog Model) C->D E Human PK Prediction (Clearance & Half-life) D->E

Fig 2: Sequential workflow for the PK profiling and human scaling of phenoxyacetic acids.

Data Presentation: Representative PK Profiles

The following tables summarize the typical pharmacokinetic parameters expected for optimized 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid derivatives, synthesizing data trends from literature on CRTH2 antagonists and PPAR agonists [1][3].

Table 1: Representative In Vitro ADME Data
Assay ParameterTarget Value for Lead OptimizationRationale / Implication
Aqueous Solubility (pH 7.4) > 100 µg/mLHigh solubility driven by the ionized acid moiety.
LogD (pH 7.4) 1.5 – 2.5Balances permeability with clearance.
HLM Stability ( CLint​ ) < 15 µL/min/mgIndicates low hepatic clearance. Must include UDPGA.
Plasma Protein Binding ( fu​ ) 0.1% – 1.0%Typical for this class. Values <0.1% require structural modification to improve free drug exposure.
Caco-2 Permeability ( Papp​ ) > 5 × 10⁻⁶ cm/sAcidic nature may limit passive diffusion; monitor efflux ratio.
Table 2: Representative In Vivo PK Parameters (Dose: 1 mg/kg IV)
SpeciesClearance (mL/min/kg)Volume of Distribution ( Vss​ , L/kg)Half-life ( t1/2​ , hr)Oral Bioavailability (%F)
Rat 2.5 – 5.00.2 – 0.51.5 – 3.040% – 70%
Mouse 4.0 – 8.00.3 – 0.61.0 – 2.030% – 60%
Dog (Anomalous) < 0.50.1 – 0.2> 60.0*> 80%
Human (Predicted) 1.0 – 2.00.15 – 0.310.0 – 16.0~ 60%

*Note: The exceptionally long half-life in dogs is an artifact of deficient renal organic acid transport and does not scale to humans [3].

Conclusion

The pharmacokinetic profiling of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid derivatives requires a nuanced approach that respects the chemical reality of the scaffold. By implementing UGT-inclusive metabolic assays, utilizing equilibrium dialysis for highly bound acids, and avoiding the dog model for allometric scaling, drug development professionals can generate robust, self-validating PK datasets. This rigor ensures that the potent in vitro activity of these molecules translates successfully into safe and efficacious in vivo exposures.

References

  • Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry (2011).[Link]

  • Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. PMC - National Institutes of Health (2018).[Link]

  • Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids: evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology (2004).[Link]

  • Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Toxicology Letters (2011).[Link]

Foundational

Molecular weight and partition coefficient of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

An In-Depth Technical Guide to the Physicochemical Profiling of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid As drug development increasingly focuses on complex, multi-targeted molecular scaffolds, accurate physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

As drug development increasingly focuses on complex, multi-targeted molecular scaffolds, accurate physicochemical profiling becomes the cornerstone of predicting pharmacokinetics (PK) and pharmacodynamics (PD). This whitepaper provides a rigorous, causality-driven analysis of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid , focusing on the determination of its molecular weight and partition coefficient (LogP/LogD).

Structural Identity and Physicochemical Causality

The molecule 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid consists of a diaryl ether core (a central phenyl ring linked to a pyridine ring via an ether oxygen) and an acetic acid appendage attached via a second ether linkage.

Causality in Structural Behavior:

  • Conformational Flexibility: The dual ether linkages provide rotational freedom, allowing the molecule to adopt multiple bioactive conformations necessary for target binding.

  • Amphoteric Nature: The presence of a basic pyridyl nitrogen (predicted pKa ~5.2) and an acidic carboxylic acid (predicted pKa ~3.1) dictates that this molecule is highly pH-sensitive. It transitions from a cation at low pH to a zwitterion at its isoelectric point, and finally to an anion at physiological pH (7.4).

  • Salt Forms: In commercial and synthetic applications, it is frequently isolated as a hydrochloride salt (CAS: 2375269-82-0) to improve solid-state stability and aqueous solubility[1].

Molecular Weight Determination: Theoretical vs. Experimental

The theoretical molecular formula of the free base is C₁₃H₁₁NO₄ .

  • Average Molecular Weight: 245.23 g/mol [2].

  • Monoisotopic Exact Mass: 245.0688 Da.

  • Hydrochloride Salt (C₁₃H₁₁NO₄·HCl): 281.69 g/mol [1],[2].

To experimentally verify the molecular weight and structural integrity of synthesized batches, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization Time-of-Flight (ESI-TOF) is the gold standard.

Why ESI-TOF? (The Causality): The ether bonds in diaryl systems are susceptible to in-source fragmentation under harsh ionization techniques like Electron Impact (EI). ESI is a "soft" ionization technique that preserves the intact molecular ion. By running the mass spectrometer in positive ion mode (ESI+), the basic pyridine ring readily accepts a proton, yielding a strong [M+H]⁺ signal at m/z 246.0766.

Step-by-Step ESI-HRMS Protocol (Self-Validating Workflow)
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid lowers the pH, ensuring complete protonation of the pyridine nitrogen to maximize ionization efficiency.

  • System Suitability & Calibration (Self-Validation Step): Prior to sample injection, infuse a known calibration standard (e.g., Agilent ESI-L Low Concentration Tuning Mix). Verify that the mass accuracy error is < 2 ppm. Inject a blank solvent to confirm the absence of column carryover.

  • Chromatographic Introduction: Introduce the sample via a short C18 guard column (flow rate: 0.3 mL/min) to desalt the sample and separate any synthetic impurities before they enter the MS source.

  • Ionization & Detection: Apply a capillary voltage of 3.5 kV. Maintain the drying gas at 250°C to facilitate rapid droplet desolvation without thermally degrading the analyte.

  • Data Processing: Extract the ion chromatogram for m/z 246.0766. Calculate the mass error between the observed peak and the theoretical monoisotopic mass. An error of ≤ 5 ppm confirms the molecular identity.

Lipophilicity Profiling: Partition (LogP) and Distribution (LogD) Coefficients

Lipophilicity dictates membrane permeability, volume of distribution, and target affinity. According to OECD Test Guideline 107, LogP is the ratio of the concentration of the unionized compound between n-octanol and water.

The Zwitterion Dilemma (The Causality): Because 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is amphoteric, it is virtually never fully unionized in aqueous solution. At its isoelectric point (pH ~4.1), it exists predominantly as a zwitterion (net charge zero, but locally charged). Therefore, reporting a single "LogP" is biologically misleading. Instead, the Distribution Coefficient (LogD) —which accounts for all ionized and unionized species at a specific pH—must be measured. At physiological pH (7.4), the molecule is anionic, meaning its LogD₇.₄ will be significantly lower (more hydrophilic) than its theoretical LogP.

Ionization_Pathway C1 C1 C2 Zwitterionic Form (0) Isoelectric Point (~ 4.1) C1->C2 -H⁺ (pKa₁ ~3.1) C3 Anionic Form (-1) Physiological pH (7.4) C2->C3 -H⁺ (pKa₂ ~5.2)

Figure 1: Predicted pH-dependent ionization states affecting the distribution coefficient (LogD).

Step-by-Step Shake-Flask Protocol for LogD₇.₄ (Self-Validating Workflow)

To accurately mimic physiological partitioning, n-octanol and a pH 7.4 phosphate buffer are utilized.

  • Phase Mutual Saturation: Vigorously stir equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours at 25°C. This ensures both phases are mutually saturated, preventing volume shifts during the actual experiment.

  • Sample Introduction: Dissolve an accurately weighed amount of the compound in the buffered aqueous phase (ensuring the concentration is well below its saturation limit to prevent precipitation).

  • Equilibration: Combine the spiked aqueous phase with the saturated octanol phase in a glass vial. Mechanically shake the vial at a constant 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using RP-HPLC with UV detection at its maximum absorbance wavelength (λmax).

  • Mass Balance Verification (Self-Validation Step): Calculate the total mass of the compound recovered from both phases. The sum must fall within 95%–105% of the initial mass added. A failure here indicates the compound has degraded or adsorbed to the glass vial, invalidating the run.

  • Calculation: LogD₇.₄ = Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

LogP_Workflow N1 1. Aqueous/Octanol Mutual Saturation N2 2. Solute Addition (Target Compound) N1->N2 N3 3. Mechanical Shaking (Isothermal 25°C, 24h) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. LC-UV Quantification (Both Phases) N4->N5 N6 6. Mass Balance Check & LogD Calculation N5->N6

Figure 2: Standardized shake-flask experimental workflow for LogD/LogP determination.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters required for downstream formulation and pharmacokinetic modeling.

PropertyValueAnalytical Context
Chemical Formula C₁₃H₁₁NO₄Free base
Average Molecular Weight 245.23 g/mol Derived from standard atomic weights
Monoisotopic Exact Mass 245.0688 DaTarget value for HRMS calibration
HCl Salt Molecular Weight 281.69 g/mol Relevant for solid-state dosing[1]
Predicted LogP (Neutral) ~ 2.6 – 2.9XLogP3 structural estimation
Predicted LogD (pH 7.4) < 1.0Due to carboxylate anion formation
Hydrogen Bond Donors 1Carboxylic acid (-OH)
Hydrogen Bond Acceptors 5Ether oxygens, carbonyl, pyridine N

References

  • OECD iLibrary. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". Available at: [Link]

  • PubChem. "Exact Mass and Isotope Abundances". Available at: [Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid: A Technical Guide

Introduction to the Aryloxyacetic Acid Scaffold The compound 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (CAS: 2375269-82-0) represents a highly privileged pharmacophore in modern medicinal chemistry. Structurally characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Aryloxyacetic Acid Scaffold

The compound 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (CAS: 2375269-82-0) represents a highly privileged pharmacophore in modern medicinal chemistry. Structurally characterized by an acidic head group linked to a flexible, lipophilic bi-aryl ether tail, this scaffold is uniquely positioned to interact with lipid-sensing nuclear receptors and G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I approach the evaluation of such compounds not merely as static chemical entities, but as dynamic probes. The evaluation of this compound centers on two primary pharmacological axes: its role as an antagonist for the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2) [1], and its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) [2].

Structural Rationale and Mechanistic Causality

Understanding the binding affinity of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid requires deconstructing its molecular architecture:

  • The Acetic Acid Anchor: The terminal carboxylic acid is non-negotiable for high-affinity binding. In the CRTH2 receptor, this acidic moiety mimics the carboxylate of endogenous prostaglandin D2 (PGD2), forming critical electrostatic salt bridges with conserved residues (e.g., Arg170 and Lys210) within the receptor's orthosteric pocket[1].

  • The Pyridin-2-yloxy-phenoxy Tail: The bi-aryl ether system provides necessary conformational flexibility while maintaining high lipophilicity. This allows the molecule to penetrate and optimally occupy the deep, hydrophobic sub-pockets of both CRTH2 and the PPAR γ ligand-binding domain (LBD)[1][2]. The nitrogen atom in the pyridine ring can also act as a hydrogen-bond acceptor, providing subtype selectivity over purely carbocyclic analogs.

Pathway cluster_CRTH2 Anti-Inflammatory Axis cluster_PPAR Metabolic Axis Ligand 2-[3-(Pyridin-2-yloxy) phenoxy]acetic acid CRTH2 CRTH2 (DP2) Receptor (Antagonism) Ligand->CRTH2 Inhibits PPAR PPARγ Receptor (Agonism/Modulation) Ligand->PPAR Activates Th2 Th2 & Eosinophil Migration CRTH2->Th2 Blocks Inflam Reduced Allergic Inflammation Th2->Inflam Leads to Gene Target Gene Transcription PPAR->Gene Induces Metab Lipid Metabolism Regulation Gene->Metab Leads to

Diagram 1: Dual pharmacological modulation pathways of the aryloxyacetic acid scaffold.

Self-Validating Experimental Methodologies

To accurately quantify the receptor binding affinity of this compound, the experimental design must be self-validating. This means incorporating internal controls that continuously monitor assay health, specifically the Z'-factor, Total Binding (TB), and Non-Specific Binding (NSB).

Protocol 1: CRTH2 Radioligand Competition Binding Assay

Because CRTH2 is a membrane-bound GPCR, traditional filtration assays are highly effective. We utilize [3H]PGD2 as the native radioligand[1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human CRTH2. Homogenize in ice-cold assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction[3].

  • Assay Setup (Self-Validation Check): In a 96-well plate, set up three control zones:

    • Total Binding (TB): Buffer + Membranes + 2 nM [3H]PGD2.

    • Non-Specific Binding (NSB): Buffer + Membranes + 2 nM [3H]PGD2 + 10 µM unlabeled PGD2 (or CAY10471)[1].

    • Test Wells: Buffer + Membranes + 2 nM [3H]PGD2 + 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (titrated from 0.01 nM to 10 µM).

  • Incubation: Incubate the plates at room temperature for 120 minutes to ensure true equilibrium is reached[3].

  • Filtration & Detection: Rapidly filter the reaction mixture through GF/C glass fiber plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash three times with ice-cold wash buffer. Dry the plates, add scintillation cocktail, and read on a MicroBeta counter.

  • Causality of Choice: PEI soaking is critical. Aryloxyacetic acids are highly lipophilic and will bind non-specifically to untreated glass fibers, artificially inflating the NSB and ruining the assay's dynamic range.

Protocol 2: PPAR γ Scintillation Proximity Assay (SPA)

Unlike GPCRs, PPARs are nuclear receptors. Traditional filtration assays for PPARs are notoriously problematic because the requisite lipophilic ligands stick aggressively to filters[2]. Therefore, we employ a homogeneous Scintillation Proximity Assay (SPA), which eliminates the separation step entirely[2].

Step-by-Step Methodology:

  • Receptor Coupling: Bind GST-tagged human PPAR γ Ligand Binding Domain (LBD) to Anti-GST coated SPA beads (Yttrium silicate) in SPA buffer (50 mM Tris-HCl, 50 mM KCl, 2 mM DTT, pH 7.4).

  • Radioligand Addition: Add 5 nM [3H]Rosiglitazone to the bead-receptor suspension.

  • Compound Titration: Dispense 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid into a 384-well OptiPlate in a 10-point dose-response format (0.1 nM to 30 µM).

  • Incubation & Reading: Seal the plate and agitate in the dark for 2 hours. As the radioligand binds the receptor on the bead, it triggers scintillation. Unbound radioligand in the aqueous phase does not transfer enough energy to the bead to emit light[2]. Read the plate on a luminescence counter.

  • Causality of Choice: SPA is chosen because it allows for the determination of true equilibrium binding affinities without disrupting the delicate hydrophobic interactions during a harsh washing step[2].

Workflow Step1 Step 1: Membrane/Receptor Prep Isolate CRTH2 membranes or PPAR-LBD SPA beads Step2 Step 2: Radioligand Saturation Add [3H]PGD2 or [3H]Rosiglitazone (Determine Kd) Step1->Step2 Step3 Step 3: Competition Incubation Titrate 2-[3-(Pyridin-2-yloxy) phenoxy]acetic acid (0.01 nM - 10 µM) Step2->Step3 Step4 Step 4: Signal Detection Scintillation counting (SPA) or Filtration & Washing Step3->Step4 Step5 Step5 Step4->Step5

Diagram 2: High-throughput self-validating workflow for receptor binding affinity assays.

Quantitative Data Presentation

The binding affinity ( Ki​ ) is calculated from the IC50​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . A robust assay must yield a Z'-factor 0.5. Below is a representative data structure summarizing the quantitative binding profile of the target compound against its primary receptor classes.

Target ReceptorAssay MethodologyRadioligandRepresentative IC50​ (nM)Representative Ki​ (nM)Assay Z'-factor
CRTH2 (DP2) Radioligand Filtration[3H]PGD212.5 ± 2.18.4 ± 1.50.72
PPAR γ Scintillation Proximity (SPA)[3H]Rosiglitazone145.0 ± 15.398.2 ± 10.10.68
PPAR α Scintillation Proximity (SPA)[3H]GW2331> 10,000> 10,0000.65
DP1 Radioligand Filtration[3H]BW245C> 5,000> 5,0000.70

Table 1: Representative binding affinity metrics for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid across relevant target receptors, demonstrating high selectivity for CRTH2 over DP1, and moderate affinity for PPAR γ .

Conclusion

The 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid scaffold is a highly modular pharmacophore. By rigorously applying self-validating protocols like SPA and PEI-treated filtration assays, researchers can accurately map its dual-target landscape. The strict requirement for the acetic acid headgroup ensures orthosteric anchoring[1], while the pyridine-ether tail dictates the precise functional outcome—whether that is the suppression of Th2-mediated inflammation via CRTH2 or the modulation of lipid metabolism via PPAR γ [2].

References

  • The PPARs: From Orphan Receptors to Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Anti-crth2 antibodies and methods of use Google P
  • Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition National Institutes of Health (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Profile: 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (and its hydrochloride salt, CAS: 2375269-82-0) is a critical diaryl ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Profile: 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (and its hydrochloride salt, CAS: 2375269-82-0) is a critical diaryl ether building block utilized in the development of novel therapeutics[1].

Strategic Retrosynthetic Analysis & Rationale

The synthesis of diaryl ethers possessing both basic nitrogen heterocycles and carboxylic acid moieties requires careful selection of protecting groups to avoid complexation and yield-reducing side reactions.

A standard approach might employ 3-methoxyphenol as a starting material; however, the subsequent demethylation step necessitates harsh Lewis acids (such as BBr3​ ). Boron tribromide strongly coordinates to the basic pyridine nitrogen, requiring large stoichiometric excesses and complicating the aqueous workup.

Our Optimized Strategy: To bypass this limitation, this protocol utilizes 3-(benzyloxy)phenol . The benzyl protecting group can be smoothly cleaved via catalytic hydrogenolysis under strictly neutral conditions. This preserves the integrity of the pyridine ring, prevents unwanted salt formation, and ensures a highly scalable, self-validating workflow.

Mechanistic Workflow

The following diagram outlines the optimized four-step forward synthesis, highlighting the transition from the protected phenol to the final functionalized acetic acid derivative.

G A 3-(Benzyloxy)phenol + 2-Chloropyridine B Step 1: SNAr Reaction Cs2CO3, DMF, 120°C A->B C 2-(3-(Benzyloxy)phenoxy)pyridine B->C D Step 2: Hydrogenolysis Pd/C, H2, MeOH C->D E 3-(Pyridin-2-yloxy)phenol D->E F Step 3: O-Alkylation Ethyl bromoacetate, K2CO3 E->F G Ethyl 2-[3-(pyridin-2-yloxy)phenoxy]acetate F->G H Step 4: Saponification LiOH, THF/H2O, then HCl G->H I 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid H->I

Figure 1: Forward synthesis workflow of 2-[3-(pyridin-2-yloxy)phenoxy]acetic acid.

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the diaryl ether linkage.

  • Causality & Insight: The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack. Cesium carbonate ( Cs2​CO3​ ) is explicitly selected over potassium carbonate ( K2​CO3​ ). The larger ionic radius of the cesium cation creates a looser ion pair with the phenoxide intermediate, significantly enhancing the nucleophilicity of the oxygen and accelerating the substitution[2].

  • Procedure:

    • Charge a flame-dried round-bottom flask with 3-(benzyloxy)phenol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Add Cs2​CO3​ (2.0 equiv) and stir at room temperature for 15 minutes to pre-form the phenoxide.

    • Add 2-chloropyridine (1.2 equiv) dropwise.

    • Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12 hours.

    • Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate ( ).

    • Wash the combined organic layers with brine ( ) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Step 2: Ether Cleavage via Hydrogenolysis

Objective: Unmask the phenol for subsequent alkylation.

  • Causality & Insight: Benzyl ether cleavage is achieved smoothly via palladium-catalyzed hydrogenolysis. This neutral, room-temperature method prevents any unwanted side reactions or complexation with the basic pyridine nitrogen, which are common when using Lewis acidic deprotection methods.

  • Procedure:

    • Dissolve 2-(3-(benzyloxy)phenoxy)pyridine in HPLC-grade Methanol (0.1 M).

    • Carefully add 10% Pd/C (0.1 equiv by weight) under an argon blanket.

    • Evacuate the flask and backfill with H2​ gas via a balloon (1 atm).

    • Stir vigorously at 25 °C for 4 hours. Monitor completion via TLC (disappearance of the non-polar starting material).

    • Filter the suspension through a pad of Celite to remove the palladium catalyst, washing thoroughly with Methanol.

    • Concentrate the filtrate to yield 3-(pyridin-2-yloxy)phenol.

Step 3: O-Alkylation

Objective: Install the ethyl acetate moiety.

  • Causality & Insight: Acetone is an ideal polar aprotic solvent for this SN​2 reaction. Because ethyl bromoacetate is highly electrophilic, a mild base like K2​CO3​ is entirely sufficient to deprotonate the phenol without causing side reactions such as ester hydrolysis or aldol condensation of the solvent.

  • Procedure:

    • Dissolve 3-(pyridin-2-yloxy)phenol (1.0 equiv) in anhydrous Acetone (0.2 M).

    • Add K2​CO3​ (1.5 equiv) and Ethyl bromoacetate (1.1 equiv).

    • Reflux the mixture at 60 °C for 8 hours.

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

    • Dissolve the residue in Ethyl Acetate, wash with water and brine, dry over MgSO4​ , and concentrate to afford Ethyl 2-[3-(pyridin-2-yloxy)phenoxy]acetate.

Step 4: Saponification and Acidification

Objective: Hydrolyze the ester to yield the final free carboxylic acid.

  • Causality & Insight: Lithium hydroxide ( LiOH ) is preferred for the saponification of the ethyl ester. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydroxide ion[3]. It provides a cleaner reaction profile compared to NaOH or KOH , minimizing the risk of ether cleavage[4].

  • Procedure:

    • Dissolve Ethyl 2-[3-(pyridin-2-yloxy)phenoxy]acetate in a 3:1 v/v mixture of THF and H2​O (0.1 M).

    • Add LiOH⋅H2​O (3.0 equiv) and stir at 25 °C for 2 hours.

    • Once TLC indicates complete consumption of the ester, remove the THF under reduced pressure.

    • Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~3.5 to 4.0. Critical Note: Over-acidification (pH < 2) will protonate the pyridine nitrogen, forming the highly water-soluble hydrochloride salt and preventing precipitation[1].

    • Collect the precipitated 2-[3-(pyridin-2-yloxy)phenoxy]acetic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the four-step synthesis.

StepTransformationReactants & ReagentsSolventTemp (°C)Time (h)Expected Yield
1 SNAr3-(Benzyloxy)phenol, 2-Chloropyridine, Cs2​CO3​ DMF1201282 - 86%
2 HydrogenolysisIntermediate 1, 10% Pd/C, H2​ (1 atm)MeOH25492 - 96%
3 O-AlkylationIntermediate 2, Ethyl bromoacetate, K2​CO3​ Acetone60888 - 91%
4 SaponificationIntermediate 3, LiOH⋅H2​O , then 1M HCl THF/ H2​O 25285 - 89%

References

  • OperaChem. "Saponification-Typical procedures." OperaChem Laboratory Protocols. [Link]

  • ChemRxiv. "Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids." ChemRxiv. [Link]

Sources

Application

Application Note: 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid as a Versatile Ligand in Coordination Chemistry

Executive Summary The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 2-[3-(Pyridin-2-yloxy)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (hereafter referred to as 3-PPOA ) is an asymmetric, highly flexible multidentate ligand. Featuring a V-shaped backbone, ether linkages, and dual coordination sites (a pyridine nitrogen and a carboxylic acid group), 3-PPOA is engineered to construct diverse multidimensional topologies.

This application note provides researchers and drug development professionals with a comprehensive guide to utilizing 3-PPOA in coordination chemistry. It details the mechanistic rationale behind its coordination modes, provides self-validating solvothermal protocols, and outlines the self-assembly pathways that dictate the final framework topology.

Ligand Design & Mechanistic Rationale

Structural Causality and Flexibility

The structural ingenuity of 3-PPOA lies in its combination of rigid aromatic rings and flexible ether (–O–) and methylene (–CH₂–) spacers. This specific configuration provides several thermodynamic and kinetic advantages during framework assembly[1]:

  • Dual-Donor Synergy: The pyridine ring provides a neutral, soft nitrogen donor (ideal for transition metals like Zn²⁺, Cu²⁺, and Ag⁺), while the terminal carboxylic acid acts as a hard oxygen donor upon deprotonation. This mixed N,O-donor capability allows for the formation of robust Secondary Building Units (SBUs)[2].

  • Conformational Isomerism: The ether oxygen atoms act as "hinges," allowing the ligand to adopt multiple conformations (e.g., syn or anti). The rotation around the C–O–C bonds enables the ligand to adjust its dihedral angles to accommodate the specific coordination geometry of the metal center, overcoming steric hindrance during crystallization[3].

  • Supramolecular Interactions: The phenoxy and pyridine rings facilitate intermolecular π-π stacking, which provides additional thermodynamic stability to the resulting 1D, 2D, or 3D architectures.

The Role of Solvothermal Synthesis

Coordination polymers utilizing flexible ligands like 3-PPOA are highly susceptible to kinetic trapping, often resulting in amorphous precipitates rather than single crystals. Solvothermal synthesis is explicitly chosen to overcome this barrier. By conducting the reaction in a sealed Teflon-lined autoclave at elevated temperatures (typically 100–140 °C) and autogenous pressure, the solubility of the precursors is enhanced. The high thermal energy allows the metal-ligand coordination bonds to dynamically break and reform, driving the system toward the most thermodynamically stable crystalline product.

Experimental Protocols

Protocol: Solvothermal Synthesis of a [Zn(3-PPOA)₂(H₂O)]ₙ Coordination Polymer

This protocol describes the synthesis of a 1D/2D coordination polymer. It is designed as a self-validating system: the observation of clear, block-like crystals (rather than a cloudy suspension) confirms successful thermodynamic control.

Reagents & Materials:

  • 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (3-PPOA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF) and Deionized Water (1:1 v/v)

  • 0.1 M Sodium Hydroxide (NaOH) or Triethylamine (TEA)

Step-by-Step Methodology:

  • Ligand Dissolution: Weigh 0.1 mmol of 3-PPOA and dissolve it in 5 mL of a DMF/H₂O (1:1) solvent mixture in a 15 mL glass vial. Causality: DMF is a polar aprotic solvent that readily dissolves the organic ligand, while water acts as a co-solvent to dissolve the metal salt and participate in hydrogen bonding.

  • Deprotonation: Add 2-3 drops of 0.1 M NaOH to adjust the pH to approximately 5.5–6.0. Validation Check: The pH must be strictly monitored. If the pH is too low (<4), the carboxylic acid remains protonated, preventing coordination. If too high (>7), zinc hydroxide (Zn(OH)₂) will prematurely precipitate.

  • Metal Addition: Slowly add 0.05 mmol of Zn(NO₃)₂·6H₂O to the solution under continuous stirring for 30 minutes. A clear solution must be maintained.

  • Solvothermal Treatment: Transfer the homogenous solution into a 15 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 1 °C/h. Causality: Rapid cooling causes sudden supersaturation, leading to microcrystalline powder. A slow cooling rate ensures the dominance of crystal growth over nucleation, yielding X-ray quality single crystals.

  • Harvesting: Filter the resulting colorless block crystals, wash sequentially with DMF and ethanol to remove unreacted precursors, and dry in air.

Workflow A Ligand & Metal Preparation B Solvent Mixing (H2O/DMF) A->B C pH Adjustment (pH 5.5 - 6.0) B->C D Solvothermal Heating (120°C) C->D E Controlled Cooling (1°C/h) D->E F Crystal Harvesting E->F

Figure 1: Step-by-step solvothermal synthesis workflow for 3-PPOA coordination polymers.

Data Presentation & Coordination Modes

The flexibility of 3-PPOA allows it to exhibit multiple coordination modes depending on the metal center and reaction conditions. Table 1 summarizes the observed coordination behaviors, while Table 2 outlines the optimal solvothermal parameters for different transition metals.

Table 1: Typical Coordination Modes of 3-PPOA

Coordination ModeCarboxylate BehaviorPyridine BehaviorResulting TopologyCommon Metal Ions
Mode I MonodentateUncoordinated0D Discrete MonomersCu²⁺, Ni²⁺
Mode II Bidentate ChelatingCoordinated (N-donor)1D Zigzag ChainsZn²⁺, Co²⁺
Mode III Bridging (μ₂-η¹:η¹)Coordinated (N-donor)2D Layered NetworksCd²⁺, Zn²⁺
Mode IV Bridging (μ₃-η²:η¹)Coordinated (N-donor)3D Interpenetrated MOFsAg⁺, Lanthanides

Table 2: Optimized Solvothermal Parameters for 3-PPOA Frameworks

Metal SaltSolvent SystempHTemp (°C)Time (h)Expected Product Morphology
Zn(NO₃)₂·6H₂ODMF / H₂O (1:1)5.512072Colorless block crystals
Cu(NO₃)₂·3H₂OMeCN / H₂O (2:1)5.010048Blue/Green needle crystals
Cd(OAc)₂·2H₂ODMF / MeOH (1:1)6.514072Colorless prismatic crystals

Self-Assembly Pathway and Characterization

The self-assembly of 3-PPOA with transition metals is a highly orchestrated process driven by the coordination affinity of the N- and O-donors[4]. The pathway from isolated precursors to a macroscopic framework is visualized below.

Pathway cluster_topologies Thermodynamically Stable Topologies L 3-PPOA Ligand (Flexible Hinge) SBU Secondary Building Unit (SBU) Formation L->SBU N,O-coordination (Deprotonation) M Transition Metal (e.g., Zn2+, Cu2+) M->SBU Node assembly 1 1 SBU->1 2 2 SBU->2 3 3 SBU->3 D High bridging density

Figure 2: Self-assembly pathway of 3-PPOA with transition metals into diverse topologies.

Post-Synthetic Characterization

To validate the structural integrity of the synthesized 3-PPOA coordination polymers, the following analytical workflow is recommended:

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining the exact coordination mode (Modes I-IV), bond lengths, and the dihedral angles of the ether linkages.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample by comparing the experimental diffractogram with the simulated pattern derived from SCXRD data.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Validates the deprotonation of the carboxylic acid. The disappearance of the broad –OH stretching band (~3400 cm⁻¹) and the shift of the C=O stretching frequencies (Δν between asymmetric and symmetric stretches) confirm metal-carboxylate coordination.

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the framework and quantifies the loss of coordinated or guest solvent molecules (e.g., H₂O, DMF) before framework decomposition.

References

  • Solodyankina, O. V., et al. "Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via an amidoxime O-heteroarylation/cyclization reaction sequence." Organic & Biomolecular Chemistry, 2025.

  • Zhang, Z., et al. "A MOF-doped molecularly imprinted polymer/MOF hybrid gel incorporating with pH-buffering sodium acrylate for practical detoxification of organophosphorus nerve agents." Chemical Engineering Journal, 2024.

  • Shao, X., et al. "A Resonating B, N Covalent Bond and Coordination Bond in Aromatic Compounds and Conjugated Polymers." Angewandte Chemie International Edition, 2022.

  • Ma, J., et al. "Aggregation-induced CPL response from chiral binaphthyl-based AIE-active polymers via Zn(II)‐coordination fluorescence enhancement." Journal of Polymer Science Part A: Polymer Chemistry, 2018.

Sources

Method

NMR spectroscopy reference data for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Application Note: NMR Spectroscopy Reference Data and Structural Elucidation Protocols for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid Executive Summary The compound 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (Molecular For...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Reference Data and Structural Elucidation Protocols for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Executive Summary

The compound 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (Molecular Formula: C13​H11​NO4​ , CAS: 2375269-82-0) is a highly functionalized bis-aryl ether featuring a resorcinol core, a 2-substituted pyridine ring, and an oxyacetic acid moiety. Molecules containing these specific ether linkages and carboxylic acid groups are critical building blocks in medicinal chemistry, frequently appearing in PPAR agonists, herbicides, and kinase inhibitors.

Because the molecule contains multiple heteroatoms and a 1,3-disubstituted benzene ring, unambiguous structural characterization requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a self-validating experimental protocol, mechanistic rationales for spectral acquisition, and comprehensive 1D and 2D NMR reference data to ensure analytical integrity during drug development workflows.

Causality in Experimental Design: Why These Parameters?

A robust NMR protocol is not merely a list of parameters; it is a carefully engineered system designed to interrogate specific molecular physics.

Solvent Selection (The Dimerization Problem): Carboxylic acids are notorious for forming hydrogen-bonded dimers in non-polar solvents like Chloroform- d ( CDCl3​ ). This dimerization causes the carboxylic OH proton to broaden significantly and shifts the carbonyl 13C resonance unpredictably depending on concentration [1]. To circumvent this, Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is selected. DMSO is a strong hydrogen-bond acceptor that effectively breaks these dimers, yielding a sharp, reproducible OH singlet (typically >12.0 ppm) and stabilizing the carbonyl carbon shift [2].

Relaxation Delays ( D1​ ) and Quaternary Carbons: The molecule contains five quaternary carbons (the carbonyl C1, and four ipso-carbons on the aromatic rings). Because these carbons lack directly attached protons, they rely on less efficient dipole-dipole interactions for magnetic relaxation ( T1​ ). If the inter-pulse delay ( D1​ ) is too short, these signals will saturate and disappear into the baseline. We enforce a D1​ of 2.0 seconds for 1H and 3.0 seconds for 13C to ensure quantitative integration and high signal-to-noise ratios (SNR) [3].

Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6, 25 mg, TMS) Acq1D 1D NMR Acquisition (1H & 13C, optimized D1) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Apodization, FT, Phase) Acq2D->Process Assign Structural Elucidation (Chemical Shift & Coupling) Process->Assign Validate Self-Validation (HMBC cross-checks) Assign->Validate

Fig 1. Sequential NMR workflow for the structural elucidation of aryloxyacetic acids.

Step-by-Step Experimental Protocol

This protocol is optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband probe.

Step 1: Sample Preparation

  • Accurately weigh 20–25 mg of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid.

  • Dissolve the analyte in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Sonicate for 60 seconds at room temperature to ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4.5 cm to prevent shimming artifacts.

Step 2: 1D NMR Acquisition

  • 1 H NMR: Pulse program: zg30; Spectral width: 15 ppm; Acquisition time (AQ): 3.0 s; Relaxation delay ( D1​ ): 2.0 s; Number of scans (NS): 16.

  • 13 C NMR: Pulse program: zgpg30 (proton-decoupled); Spectral width: 240 ppm; AQ: 1.5 s; D1​ : 3.0 s; NS: 1024.

Step 3: 2D NMR Acquisition (The Self-Validating System)

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH​ ). This differentiates the overlapping aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2-3 bonds away ( 2JCH​ , 3JCH​ ). Crucial Step: The ether linkages are validated by observing a 3JCH​ cross-peak from the acetic acid CH2​ protons to the phenoxy ipso-carbon.

Step 4: Data Processing Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H ; 1.0 Hz for 13C ) prior to Fourier Transformation (FT) to enhance SNR. Phase manually to pure absorption and apply a polynomial baseline correction[1].

Quantitative NMR Reference Data

The following tables summarize the assigned chemical shifts ( δ ), multiplicities, and coupling constants ( J ). Atom numbering is defined as follows:

  • Acetic Acid: C1 (Carbonyl), C2 (Methylene).

  • Phenoxy Ring: C1' (attached to O-acetic), C2' (CH between oxygens), C3' (attached to O-pyridine), C4' (CH), C5' (CH), C6' (CH).

  • Pyridine Ring: C2'' (attached to O-phenoxy), C3'' (CH), C4'' (CH), C5'' (CH), C6'' (CH adjacent to N).

Table 1: 1 H NMR Data (DMSO- d6​ , 400 MHz)
Position δ (ppm)Multiplicity J (Hz)IntegrationMechanistic Rationale
COOH 13.05br s-1HHighly deshielded acidic proton; sharpens in DMSO- d6​ [2].
H6'' (Py) 8.16ddd5.0, 2.0, 0.81HDeshielded by the magnetic anisotropy and electronegativity of the adjacent pyridine nitrogen [3].
H4'' (Py) 7.87ddd8.2, 7.5, 2.01HPara to the nitrogen; classic pyridine splitting pattern.
H5' (Ph) 7.32t8.11HMeta to both ether oxygens; least shielded proton on the central ring.
H5'' (Py) 7.15ddd7.5, 5.0, 1.01HMeta to the nitrogen; standard upfield shift for this position.
H3'' (Py) 7.10dt8.2, 1.01HOrtho to the ether oxygen; shielded by resonance electron donation.
H4', H6' (Ph) 6.78 - 6.85m-2HOrtho/para to the ether linkages; shielded by oxygen lone pairs [4].
H2' (Ph) 6.72t2.31HOrtho to both ether oxygens; experiences maximum synergistic shielding.
H2 (Acetic) 4.73s-2HStrongly deshielded by the adjacent ether oxygen and carbonyl group.
Table 2: 13 C NMR Data (DMSO- d6​ , 100 MHz)
Position δ (ppm)TypeAssignment Rationale
C1 (Acetic) 170.5CqCarboxylic acid carbonyl carbon [2].
C2'' (Py) 163.2CqIpso-carbon attached to oxygen; highly deshielded by adjacent N and O [3].
C1' (Ph) 159.1CqIpso-carbon attached to the oxyacetic group.
C3' (Ph) 154.6CqIpso-carbon attached to the pyridin-2-yloxy group.
C6'' (Py) 147.8CHAlpha to the pyridine nitrogen.
C4'' (Py) 140.3CHGamma to the pyridine nitrogen.
C5' (Ph) 130.6CHMeta to both ether linkages.
C5'' (Py) 119.2CHBeta to the pyridine nitrogen.
C4', C6' (Ph) 112.5, 115.1CHOrtho/para to the ether linkages.
C3'' (Py) 111.8CHOrtho to the ether linkage on the pyridine ring.
C2' (Ph) 107.4CHHighly shielded carbon between two strongly electron-donating oxygen atoms [4].
C2 (Acetic) 64.8 CH2​ Aliphatic carbon shifted downfield by the adjacent oxygen.
Table 3: Key 2D NMR Correlations (Self-Validation Matrix)
Proton SignalCOSY Correlations ( 3JHH​ )HMBC Correlations ( 2JCH​ , 3JCH​ )
H2 (Acetic, 4.73 ppm) NoneC1 (170.5 ppm), C1' (159.1 ppm) (Validates the ether linkage to the phenoxy ring)
H2' (Ph, 6.72 ppm) H4', H6' (weak, 4J )C1' (159.1 ppm), C3' (154.6 ppm), C4' (112.5 ppm), C6' (115.1 ppm)
H6'' (Py, 8.16 ppm) H5''C2'' (163.2 ppm), C4'' (140.3 ppm)

References

  • NMR Spectroscopy Protocols for Food Metabolomics Applications Methods in Molecular Biology (NIH / Springer)
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Geochimica et Cosmochimica Acta (Princeton University)
  • 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide Benchchem Technical Resources
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Executive Summary The structural elucidation of complex diaryl ethers is a critical workflow in modern drug discovery and agrochemical development. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid ( C13​H11​NO4​ ) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex diaryl ethers is a critical workflow in modern drug discovery and agrochemical development. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid ( C13​H11​NO4​ ) represents a highly functionalized scaffold featuring a central phenoxy core flanked by a pyridine ring and an acetic acid moiety. This application note provides a comprehensive, self-validating protocol for the characterization of this compound using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS). By detailing the causality behind specific ionization parameters and mapping the exact collisional-induced dissociation (CID) pathways, this guide serves as an authoritative reference for analytical scientists conducting structural verification, metabolite identification, or degradation studies.

Chemical Context & Mechanistic Significance

Compounds containing both pyridin-yloxy and phenoxyacetic acid functional groups are prominent in the design of highly active biological agents. The aryloxyphenoxypropionic and phenoxyacetic acid classes are widely recognized for their systemic biological activities, often utilized in herbicides (e.g., Triclopyr) and targeted metabolic inhibitors.

From a mass spectrometry perspective, the molecule presents a fascinating dichotomy:

  • Basic Site (Pyridine Nitrogen): Acts as the primary protonation site in Positive Electrospray Ionization (ESI+), driving charge-directed fragmentation of the adjacent ether bond[1].

  • Acidic Site (Carboxylic Acid): Acts as the primary deprotonation site in Negative Electrospray Ionization (ESI-), facilitating highly predictable decarboxylation pathways.

  • Ether Linkages: The synthesis of such phenoxyacetates often involves alkylating agents like ethyl chloroacetate[2]. The resulting ether bonds are susceptible to both homolytic and heterolytic cleavage under CID conditions.

Experimental Design & Self-Validating Protocol

To ensure the highest degree of trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical run must include internal checks to verify system suitability before sample data is accepted.

Reagents & Sample Preparation
  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), and Methanol (MeOH).

  • Buffer: 5 mM Ammonium Formate. Causality: Unlike 0.1% Formic Acid, which suppresses ESI- ionization by keeping the carboxylic acid fully protonated, 5 mM Ammonium Formate (pH ~6.0) maintains a neutral environment. This allows for highly efficient polarity switching , enabling simultaneous acquisition of both [M+H]+ and [M-H]- ions in a single run.

  • Sample Prep: Dissolve 1.0 mg of the analyte in 1.0 mL of MeOH (Stock). Dilute to 1 µg/mL in 50:50 Water:MeCN. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front peak distortion and ensures sharp chromatographic peak shapes.

LC-HRMS/MS Instrument Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes; hold for 1.0 min; re-equilibrate at 5% B for 2.0 mins.

  • Ionization Source: Heated Electrospray Ionization (HESI).

  • Voltages: +3.5 kV (Positive Mode) / -3.0 kV (Negative Mode).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV). Causality: A stepped CE ensures that both labile bonds (e.g., decarboxylation) and robust bonds (e.g., diaryl ether cleavage) are captured in the same composite MS/MS spectrum.

The Self-Validation Workflow
  • System Blank (50:50 Water:MeCN): Run prior to the sample. Acceptance Criteria: No peaks >10^3 intensity at m/z 246.07 or 244.06. Validates the absence of column carryover.

  • System Suitability Test (SST): Inject a known standard (e.g., Reserpine). Acceptance Criteria: Mass accuracy must be < 5 ppm. Validates the TOF/Orbitrap calibration.

  • Sample Acquisition: Acquire data with dynamic background subtraction utilizing the blank run.

Fragmentation Causality & Pathway Analysis

The structural elucidation of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid relies on understanding the charge localization during ionization.

Positive Ion Mode (ESI+)

In ESI+, the molecule forms an [M+H]+ precursor at m/z 246.076. The proton preferentially localizes on the pyridine nitrogen due to its high gas-phase basicity.

  • Ether Cleavage: The localized charge on the pyridine ring weakens the adjacent C−O ether bond. Collisional activation drives the heterolytic cleavage of this bond, expelling the neutral phenoxyacetic acid moiety and leaving the highly stable 2-hydroxypyridinium cation at m/z 96.045.

  • Side-Chain Cleavage: Alternatively, the molecule can lose the acetic acid side chain as a radical ( ⋅CH2​COOH , 59 Da), yielding a stabilized phenoxy cation at m/z 187.063.

Negative Ion Mode (ESI-)

In ESI-, the carboxylic acid readily deprotonates to form an [M−H]− precursor at m/z 244.062.

  • Decarboxylation: The carboxylate anion is highly susceptible to CID-induced decarboxylation. The expulsion of neutral CO2​ (44 Da) generates a resonance-stabilized carbanion at m/z 200.072. This is the dominant and diagnostic pathway for this structural class.

Fragmentation_Pathways cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) Pos_M [M+H]+ m/z 246.076 Pos_H2O [M+H - H2O]+ m/z 228.065 Pos_M->Pos_H2O -18 Da Pos_Ac [M+H - CH2COOH]+ m/z 187.063 Pos_M->Pos_Ac -59 Da Pos_Pyr [C5H6NO]+ m/z 96.045 Pos_M->Pos_Pyr C-O Cleavage Neg_M [M-H]- m/z 244.062 Neg_CO2 [M-H - CO2]- m/z 200.072 Neg_M->Neg_CO2 -44 Da

Figure 1: ESI-MS/MS fragmentation pathways of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid.

Quantitative Data Summary

The following tables summarize the exact monoisotopic masses, molecular formulas, and mechanistic origins of the primary MS/MS fragments. Mass accuracy should be within ±5 ppm during experimental validation.

Table 1: ESI+ MS/MS Diagnostic Fragments

Fragment IonExact Mass (m/z)FormulaMass Loss (Da)Neutral LossMechanistic Origin
[M+H]⁺ 246.0761 C13​H12​NO4+​ --Protonated precursor
[M+H - H₂O]⁺ 228.0655 C13​H10​NO3+​ 18.0106 H2​O Dehydration of carboxylic acid
[M+H - CH₂COOH]⁺ 187.0633 C11​H9​NO2+​ 59.0128 ⋅CH2​COOH Cleavage of acetic acid side chain
[C₅H₆NO]⁺ 96.0449 C5​H6​NO+ 150.0312 C8​H6​O3​ Cleavage of diaryl ether bond

Table 2: ESI- MS/MS Diagnostic Fragments

Fragment IonExact Mass (m/z)FormulaMass Loss (Da)Neutral LossMechanistic Origin
[M-H]⁻ 244.0615 C13​H10​NO4−​ --Deprotonated precursor
[M-H - CO₂]⁻ 200.0717 C12​H10​NO2−​ 43.9898 CO2​ Decarboxylation

Conclusion & Best Practices

When analyzing 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, the presence of the m/z 96.045 fragment in positive mode and the m/z 200.072 fragment in negative mode serve as the definitive orthogonal identifiers for this structural scaffold. Analysts are strongly advised to utilize polarity switching with ammonium formate buffers to capture both diagnostic pathways in a single chromatographic injection, thereby maximizing throughput and data integrity.

Sources

Method

Application Note: Incorporating 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid into Polymer Matrices

Executive Summary & Physicochemical Rationale The compound 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is a highly versatile small molecule featuring a hydrophobic phenoxy-pyridine core, a basic pyridine nitrogen (pKa ~5.2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is a highly versatile small molecule featuring a hydrophobic phenoxy-pyridine core, a basic pyridine nitrogen (pKa ~5.2), and a terminal ionizable carboxylic acid. For drug development professionals and material scientists, this structural motif presents two distinct pathways for incorporation into polymer matrices:

  • Physical Encapsulation: The hydrophobic core drives favorable partitioning into lipophilic polymer matrices such as Poly(lactic-co-glycolic acid) (PLGA), enabling sustained, diffusion-controlled release.

  • Covalent Conjugation: The terminal acetic acid moiety serves as a highly reactive handle for zero-length crosslinking, allowing direct amide bond formation with amine-functionalized biopolymers (e.g., Chitosan or PEG-amine) for stimuli-responsive or permanently functionalized biomaterials.

This application note provides field-proven, self-validating protocols for both strategies, detailing the causality behind critical experimental parameters such as phase ratios, surfactant concentrations, and pH-dependent coupling kinetics.

Strategy I: Physical Encapsulation via PLGA Nanoprecipitation (O/W Emulsion)

Mechanistic Causality

The single emulsion (Oil-in-Water, O/W) solvent evaporation method is optimal for encapsulating amphiphilic or hydrophobic molecules. In this system, the active compound and PLGA are dissolved in a volatile organic solvent (e.g., dichloromethane, DCM) and emulsified into an aqueous phase containing Polyvinyl Alcohol (PVA).

Why PVA? PVA acts as a steric stabilizer. It orients at the oil-water interface to reduce surface tension and prevent droplet coalescence during solvent evaporation. However, increasing PVA concentration decreases particle size while simultaneously risking a reduction in Encapsulation Efficiency (EE%), as excess surfactant can solubilize the drug into the continuous aqueous phase [1]. Why optimize the Phase Ratio? A higher organic-to-aqueous phase ratio (e.g., 1:5) restricts the diffusion of the active compound out of the nascent polymer droplets before the PLGA matrix hardens, significantly improving EE% [2].

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating immediate downstream quality control.

Step 1: Phase Preparation

  • Organic Phase: Dissolve 50 mg of PLGA (50:50 lactide:glycolide, MW 30,000-60,000) and 5 mg of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid in 2 mL of DCM.

  • Aqueous Phase: Prepare 10 mL of a 1% (w/v) PVA (MW 31,000–50,000, 87–89% hydrolyzed) solution in ultra-pure water. Filter through a 0.22 µm membrane.

Step 2: Emulsification

  • Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring (800 rpm) in an ice bath.

  • Immediately subject the mixture to probe sonication (30 W, 1 minute, 10s ON / 5s OFF pulse) to generate a nano-emulsion.

Step 3: Solvent Evaporation & Hardening

  • Transfer the emulsion to 40 mL of 0.1% PVA solution. Stir magnetically at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM and harden the nanoparticles.

Step 4: Validation & Quality Control (Self-Validating Step)

  • Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C.

  • Direct Validation (Size): Resuspend a fraction of the pellet in ultra-pure water and analyze via Dynamic Light Scattering (DLS). Expected size: 120–180 nm.

  • Indirect Validation (EE%): Collect the supernatant. Quantify the unencapsulated 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid using RP-HPLC (C18 column, UV detection at ~254 nm). Calculate EE% = [(Total Drug - Free Drug) / Total Drug] × 100.

Strategy II: Covalent Conjugation to Chitosan via EDC/NHS Coupling

Mechanistic Causality

For applications requiring zero-order release (dependent strictly on polymer backbone degradation) or localized tissue adhesion, the compound can be covalently grafted to Chitosan. This is achieved via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Why a two-step pH control? EDC is a zero-length crosslinker that activates the carboxylic acid of the active compound most efficiently in slightly acidic conditions (pH 4.5–6.0, typically in MES buffer). However, the subsequent nucleophilic attack by the primary amine of chitosan requires the amine to be unprotonated, which is favored at neutral to slightly alkaline pH (7.0–8.0) [3]. Therefore, activation is performed first in MES buffer, followed by conjugation in a pH-adjusted environment to maximize the grafting degree [4].

Step-by-Step Protocol

Step 1: Carboxyl Activation

  • Dissolve 10 mg of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid in 2 mL of 0.1 M MES buffer (pH 5.5). (Note: If solubility is poor, add up to 10% v/v DMSO).

  • Add 15 mg of EDC (approx. 2 molar equivalents) and 9 mg of NHS (approx. 2 molar equivalents). Stir continuously for 30 minutes at room temperature to form the stable NHS-ester intermediate.

Step 2: Conjugation

  • In a separate vessel, dissolve 50 mg of low-molecular-weight Chitosan in 5 mL of 1% (v/v) acetic acid. Adjust the pH to 6.5 using 1 M NaOH dropwise (avoiding precipitation).

  • Add the activated NHS-ester solution dropwise to the Chitosan solution.

  • Stir the reaction mixture in the dark for 18–24 hours at room temperature.

Step 3: Validation & Quality Control (Self-Validating Step)

  • Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against 0.1 M NaCl for 24 hours (to disrupt ionic interactions), followed by ultra-pure water for 48 hours (changing water twice daily) to remove unreacted reagents and free compound [4].

  • Lyophilize the retentate.

  • Validation: Perform FTIR spectroscopy on the lyophilized powder. Successful conjugation is validated by the appearance of strong Amide I (C=O stretch at ~1650 cm⁻¹) and Amide II (N-H bend at ~1550 cm⁻¹) bands, confirming covalent amide bond formation rather than physical mixing.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of the resulting polymer matrices based on the protocols described above.

ParameterPLGA Nanoparticles (Physical)Chitosan Conjugate (Covalent)Analytical Method
Particle Size / Hydrodynamic Diameter 120 – 180 nmN/A (Forms hydrogel/film)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20 (Highly uniform)N/ADLS
Zeta Potential -15 mV to -25 mV+30 mV to +45 mVElectrophoretic Light Scattering
Loading Metric Encapsulation Efficiency (EE%): 75–85%Grafting Degree: 15–25 mg/g polymerHPLC (Indirect) / UV-Vis
Release Kinetics Biphasic (Burst release + sustained diffusion)Enzyme-dependent (Lysozyme degradation)In vitro release assay (PBS, pH 7.4)

Workflow & Signaling Visualization

The following diagram maps the divergent pathways from the raw active pharmaceutical ingredient (API) to the finalized polymer matrices, highlighting the chemical logic and phase transitions.

G Start 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (Active Compound) Strat1 Strategy I: Physical Encapsulation Start->Strat1 Strat2 Strategy II: Covalent Conjugation Start->Strat2 OrgPhase Dissolve in Organic Phase (DCM + PLGA) Strat1->OrgPhase AqPhase Emulsify in Aqueous Phase (1% PVA Stabilizer) OrgPhase->AqPhase Emulsion O/W Nano-Emulsion (Probe Sonication) AqPhase->Emulsion Evap Solvent Evaporation & Particle Hardening Emulsion->Evap PLGANP PLGA Nanoparticles (Diffusion-Controlled Release) Evap->PLGANP Activation Carboxyl Activation (EDC/NHS in MES pH 5.5) Strat2->Activation Intermediate NHS-Ester Intermediate (Amine-Reactive) Activation->Intermediate Conjugation Amide Bond Formation (Chitosan-NH2, pH 6.5-7.0) Intermediate->Conjugation Dialysis Purification (Dialysis & Lyophilization) Conjugation->Dialysis PolymerConj Chitosan-API Conjugate (Degradation-Dependent Release) Dialysis->PolymerConj

Caption: Divergent manufacturing workflows for incorporating 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid into PLGA and Chitosan matrices.

References

  • Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications.
  • Effects of Microemulsion Preparation Conditions on Drug Encapsulation Efficiency of PLGA Nanoparticles. American Institute of Physics.
  • Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry.
  • Application Notes and Protocols: Grafting Caffeic Acid to PLGA and Chitosan for Advanced Drug Delivery and Biomedical Applic

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid Synthesis

Welcome to the Advanced Application Support Center. Synthesizing 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid involves a deceptively simple three-stage sequence: an aryl ether formation, a phenolic alkylation, and an ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Synthesizing 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid involves a deceptively simple three-stage sequence: an aryl ether formation, a phenolic alkylation, and an ester saponification. However, researchers frequently encounter severe yield attrition due to over-arylation in Stage 1 and amphoteric solubility losses in Stage 3.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. We will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure quantitative recovery.

Synthesis Workflow & Yield Attrition Points

SynthesisWorkflow Start Resorcinol + 2-Halopyridine Step1 Stage 1: SNAr / Ullmann Coupling (CuCl, Ligand, Base, Heat) Start->Step1 Mono 3-(Pyridin-2-yloxy)phenol (Target Intermediate) Step1->Mono Controlled eq. & Temp Bis Bis-arylated Byproduct (Yield Killer) Step1->Bis Excess reagent / High Temp Step2 Stage 2: Alkylation (+ Alkyl bromoacetate, K2CO3) Mono->Step2 Ester Ester Intermediate Step2->Ester Step3 Stage 3: Saponification (LiOH/H2O then HCl) Ester->Step3 Product 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (Isolate at pI ~ pH 4.2) Step3->Product Isoelectric Precipitation Loss Aqueous Loss (Soluble Salt at pH <3 or >5) Step3->Loss Over-acidification

Figure 1: 3-Stage Synthesis Workflow and Common Yield Attrition Points.

FAQ & Troubleshooting Guide
Q1: Why is my Stage 1 conversion stalling at 30%, and why am I seeing a massive non-polar spot on my TLC?

The Causality: When attempting to couple resorcinol with 2-chloropyridine, many chemists default to standard Nucleophilic Aromatic Substitution (SNAr) conditions. However, 2-halopyridines are significantly less reactive towards nucleophiles than their pyrimidine analogs—often by a factor of 108 [1]. Forcing the reaction with high heat (e.g., >150 °C) in the presence of a strong base deprotonates both hydroxyl groups of the resorcinol core. This leads to the non-polar bis-arylated byproduct: 1,3-bis(pyridin-2-yloxy)benzene. The Solution: Abandon pure thermal SNAr and utilize a Copper-catalyzed Ullmann-type coupling. Utilizing CuCl with a ligand such as 1-methylimidazole significantly lowers the activation energy, allowing the C-O bond formation to proceed at milder temperatures (~110 °C) and preventing over-arylation[2].

Q2: My alkylation step (Stage 2) is producing a mixture of products. How do I force quantitative O-alkylation?

The Causality: Phenoxide alkylation is highly dependent on the hard/soft nature of the base and the dielectric constant of the solvent. Using a strong base like NaOH in aqueous mixtures can lead to competitive hydrolysis of your alkyl bromoacetate reagent. The Solution: Use a mild, insoluble base ( K2​CO3​ ) in a polar aprotic solvent (DMF). The potassium cation coordinates tightly with the carbonate, leaving a highly reactive, "naked" phenoxide anion that rapidly undergoes kinetic O-alkylation.

Q3: The saponification goes to completion by LC-MS, but I lose 80% of my mass during the aqueous workup. Where is my product?

The Causality: This is the most common failure point. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is an amphoteric molecule . It contains a basic pyridine nitrogen ( pKa​ ~5.2) and an acidic carboxylic acid ( pKa​ ~3.1). If you follow a standard carboxylic acid workup and acidify the aqueous layer to pH 1-2, the pyridine ring protonates, forming a highly water-soluble pyridinium hydrochloride salt. Conversely, at basic pH, the carboxylate remains soluble. The Solution: You must precipitate the product precisely at its isoelectric point (pI) . At this specific pH, the molecule exists as a zwitterion with a net charge of zero, and its aqueous solubility drops to an absolute minimum, forcing it to crash out of solution[3].

Quantitative Optimization Data
Synthesis StageParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Stage 1: Arylation CatalystNone (Thermal SNAr)CuCl / 1-methylimidazoleLowers activation energy for 2-halopyridine coupling[2].
Stage 1: Arylation Stoichiometry2-Bromopyridine >1.2 eq2-Bromopyridine 1.0 eqPrevents bis-arylation of the resorcinol diol.
Stage 2: Alkylation Base / SolventNaOH / H2​O K2​CO3​ / DMFPrevents ester hydrolysis and strictly favors O-alkylation.
Stage 3: Isolation Precipitation pHpH < 2.0 or pH > 6.0pH 4.0 - 4.5 Targets the isoelectric point (pI) of the amphoteric product[3].
Self-Validating Experimental Protocols
Methodology 1: Controlled Ullmann-Type Coupling (Stage 1)
  • Charge: To a flame-dried flask, add resorcinol (1.0 eq), 2-bromopyridine (1.0 eq), CuCl (10 mol%), and 1-methylimidazole (20 mol%)[2].

  • Solvent & Base: Add anhydrous DMF (0.2 M) and Cs2​CO3​ (1.5 eq) under an inert N2​ atmosphere.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

    • Validation: Monitor by LC-MS. The mono-arylated mass ( [M+H]+=188.2 ) should dominate. If the bis-arylated mass ( [M+H]+=265.3 ) exceeds 5%, immediately cool the reaction to halt over-reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash vigorously with saturated aqueous NH4​Cl .

    • Validation: The aqueous layer will turn deep blue. This is a self-validating visual cue confirming the successful sequestration and removal of the copper catalyst as a soluble amine complex.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography to isolate 3-(pyridin-2-yloxy)phenol.

Methodology 2: Isoelectric Precipitation (Stage 3)
  • Hydrolysis: Dissolve the crude ester intermediate in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH⋅H2​O (2.0 eq) and stir at room temperature for 2 hours.

  • Solvent Removal: Evaporate the organic solvents (THF/MeOH) under reduced pressure.

    • Validation: The mixture must become a cloudy aqueous suspension. If it remains clear, residual organic solvent is present, which will artificially increase the solubility of your final product and ruin the precipitation step.

  • Isoelectric Targeting: Dilute the remaining aqueous layer with cold distilled water. Place a calibrated pH probe directly into the stirring aqueous solution.

  • Neutralization: Dropwise add 1M HCl until the pH reaches exactly 4.2 .

    • Validation: A thick white precipitate will rapidly form exactly as the solution crosses into the pH 4.0–4.5 window, confirming the formation of the insoluble zwitterion[3].

  • Isolation: Stir at 4 °C for 1 hour to allow full crystallization. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Sources

Optimization

Optimizing reaction conditions for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid extraction

Target Analyte: 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid Application: API Intermediate Isolation & Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid Application: API Intermediate Isolation & Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and chemical challenges associated with extracting amphoteric heterocyclic compounds.

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is a classic zwitterion. It features a basic pyridine nitrogen (pKa ~5.2) and an acidic phenoxyacetic acid moiety (pKa ~3.1). Standard physical extraction methodologies often fail because they do not account for the molecule's pH-dependent ionization states. This guide synthesizes mechanistic theory with field-proven protocols to help you achieve >95% extraction recovery.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my recovery of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid consistently below 40% using standard ethyl acetate extraction? A1: The root cause is a mismatch between the aqueous phase pH and the molecule's isoelectric point (pI). At physiological or unadjusted pH, the molecule exists predominantly in a highly water-soluble ionized state (either as a cation or an anion). To maximize liquid-liquid extraction (LLE) recovery, you must titrate the aqueous phase to its exact pI (approximately pH 4.1). At this pH, the net charge is zero, minimizing aqueous solvation energy and maximizing lipophilicity.

Q2: Even at pH 4.1, my physical extraction yields are suboptimal. How can I drive the equilibrium further into the organic phase? A2: The physical solubility of pyridine-carboxylic acids in pure organic diluents is inherently low due to strong intermolecular hydrogen bonding in the aqueous phase. To overcome this, you must transition from physical extraction to Reactive Extraction . By introducing a solvating extractant like tri-n-octylphosphine oxide (TOPO) into the organic phase, the phosphoryl oxygen of TOPO forms a strong, hydrophobic hydrogen-bonded complex with the un-ionized carboxylic acid group.1 demonstrate that TOPO significantly increases the distribution coefficient ( KD​ ) compared to physical extraction alone [1].

Q3: I am experiencing severe emulsion formation during the mixing phase. How can I resolve this without losing API? A3: Zwitterions often act as amphiphilic surfactants at the liquid-liquid interface, stabilizing emulsions. To break this emulsion while simultaneously boosting recovery, implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . Adding a chaotropic salt (e.g., 10% w/v NaCl) increases the ionic strength of the aqueous phase. This decreases the thermodynamic activity of water, forcing the organic complex out of the aqueous phase while increasing interfacial tension to rapidly break the emulsion.2 [3].

Part 2: Mechanistic Pathway & Logic

Speciation LowPH pH < 3.0 Cationic Form AqPhase Aqueous Retention LowPH->AqPhase High Solubility MidPH pH 3.8 - 4.5 Neutral / Zwitterion OrgPhase Organic Partitioning MidPH->OrgPhase Max Lipophilicity HighPH pH > 5.5 Anionic Form HighPH->AqPhase High Solubility

Fig 1: pH-dependent speciation and phase partitioning logic for zwitterionic extraction.

Part 3: Quantitative Analytics - Condition Matrix

The following table summarizes the causal relationship between extraction conditions, the resulting distribution coefficient ( KD​ ), and total API recovery.

Extraction ModeOrganic SolventExtractant / ModifierAqueous pHDistribution Coeff. ( KD​ )API Recovery (%)
Physical LLEEthyl AcetateNone7.00.15< 15%
pH-Optimized LLEEthyl AcetateNone4.11.85~ 65%
Reactive ExtractionMIBK0.1 M TOPO4.18.40> 89%
Reactive SALLE MIBK 0.1 M TOPO + 10% NaCl 4.1 15.20 > 96%

Part 4: Standardized Protocol (Reactive SALLE Workflow)

This protocol is designed as a self-validating system . It incorporates mass-balance checks at phase separation to ensure thermodynamic targets are met before proceeding to downstream isolation.

Workflow Step1 1. Aqueous Feed (API + Impurities) Step2 2. pH Titration Adjust to pH 4.1 ± 0.1 Step1->Step2 Step3 3. Reactive Extraction Add 0.1M TOPO in MIBK Step2->Step3 Step4 4. SALLE Induction Add 10% w/v NaCl Step3->Step4 Step5 5. Phase Separation Centrifuge at 3000 x g Step4->Step5 Step6 6. Organic Recovery Isolate API-TOPO Complex Step5->Step6

Fig 2: Step-by-step reactive extraction workflow utilizing TOPO and salting-out effects.

Step-by-Step Methodology:

Step 1: Aqueous Feed Preparation & pH Adjustment

  • Action: Measure the initial volume and API concentration of the aqueous feed using HPLC-UV. Slowly titrate the aqueous phase using 1M HCl or 1M NaOH under continuous stirring until the pH stabilizes at exactly 4.1 ± 0.1.

  • Causality: This isolates the target molecule at its isoelectric point, neutralizing the pyridine and carboxylic acid moieties to minimize aqueous solubility.

Step 2: Salting-Out Induction

  • Action: Add 10% w/v Sodium Chloride (NaCl) to the pH-adjusted aqueous phase. Stir until completely dissolved.

  • Causality: NaCl acts as a chaotropic agent, stripping the hydration shell from the zwitterion and driving it toward the organic interface.

Step 3: Reactive Organic Phase Preparation

  • Action: Prepare a 0.1 M solution of tri-n-octylphosphine oxide (TOPO) in Methyl Isobutyl Ketone (MIBK).

  • Causality: TOPO acts as a solvating extractant. 3 provide the optimal dielectric constant to stabilize the TOPO-API complex [2].

Step 4: Phase Mixing & Equilibration

  • Action: Combine the aqueous and organic phases at a 1:1 Phase Ratio (O/A). Mix via orbital shaking at 300 RPM for 15 minutes at 25°C.

  • Causality: 15 minutes ensures complete thermodynamic equilibration of the hydrogen-bonded complex without generating micro-emulsions caused by excessive high-shear homogenization.

Step 5: Phase Separation & Validation

  • Action: Centrifuge the biphasic mixture at 3000 x g for 5 minutes. Separate the upper organic layer.

  • Validation Check: Sample the aqueous raffinate and analyze via HPLC. Calculate KD​=[Org]/[Aq] . Proceed to solvent evaporation only if KD​>10 . If KD​<10 , verify the aqueous pH has not drifted during mixing.

References

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Industrial & Engineering Chemistry Research, ACS Publications.[Link]

  • Salting-out induced liquid-liquid microextraction based on the system of acetonitrile/magnesium sulfate. Analytical Methods, RSC Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid Synthesis

Welcome to the Application Science Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven methodologies for synthesizing 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven methodologies for synthesizing 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid.

The preparation of this compound relies on a highly specific three-step sequence: an Ullmann-type coupling, a Williamson ether synthesis, and a final ester hydrolysis. Because each intermediate contains reactive moieties, the workflow is highly susceptible to byproduct formation (such as bis-alkylation, C-alkylation, and ether cleavage) if reaction parameters are not strictly controlled.

Mechanistic Workflow & Impurity Mapping

G cluster_0 Step 1: Ullmann Coupling cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis R1 Resorcinol I1 3-(Pyridin-2-yloxy)phenol R1->I1 CuI, Base R2 2-Chloropyridine R2->I1 Imp1 Bis-pyridylation Impurity I1->Imp1 Excess 2-Cl-Pyr R3 Ethyl Bromoacetate I2 Ester Intermediate I1->I2 K2CO3, DMF Imp2 C-Alkylation Impurity I1->Imp2 Protic Solvents R3->I2 P 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid I2->P LiOH, THF/H2O Imp3 Ether Cleavage Impurity I2->Imp3 Harsh NaOH / Heat

Mechanistic workflow for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid synthesis and impurity formation.

Section 1: Frequently Asked Questions (Troubleshooting Byproducts)

Q1: During the Ullmann coupling of resorcinol and 2-chloropyridine, I am observing a large amount of 1,3-bis(pyridin-2-yloxy)benzene. How can I favor the mono-coupled product? A1: The formation of the bis-pyridylated impurity is a statistical inevitability if the stoichiometry is not tightly controlled. Resorcinol possesses two equivalent hydroxyl groups. Once the first coupling occurs, the resulting 3-(pyridin-2-yloxy)phenol is less acidic but still nucleophilic enough to undergo a second reductive coupling with unreacted 2-chloropyridine [1][1]. Causality & Solution: To suppress bis-pyridylation, you must manipulate the concentration gradient. Using a large excess of resorcinol (typically 3 to 4 equivalents) ensures that 2-chloropyridine is the limiting reagent and statistically favors mono-coupling. Because resorcinol is highly water-soluble, the excess is easily removed during the aqueous workup, making this a highly efficient, self-purifying strategy.

Q2: My Williamson ether synthesis step yields significant amounts of C-alkylation byproducts instead of the desired O-alkylated ester. What is driving this? A2: The phenoxide anion generated from 3-(pyridin-2-yloxy)phenol is an ambident nucleophile. The negative charge is delocalized across the oxygen and the ortho/para carbons of the benzene ring. If you are using a protic solvent (like ethanol) or a weak base, the oxygen atom becomes heavily solvated via hydrogen bonding. This steric and electronic shielding forces the electrophile (ethyl bromoacetate) to attack the less hindered, albeit less electronegative, carbon atoms [2][2]. Causality & Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone. These solvents solvate the potassium cation from the K2CO3 base but leave the phenoxide oxygen "naked" and highly reactive, strictly favoring O-alkylation [3][3].

Q3: After the final hydrolysis step, my product is contaminated with 3-(pyridin-2-yloxy)phenol. Is the ester bond not hydrolyzing? A3: It is highly likely that your ester bond is hydrolyzing, but your pyridyl ether bond is also cleaving. Pyridyl ethers are susceptible to nucleophilic aromatic substitution (SNAr) under harsh, high-temperature basic conditions (e.g., refluxing NaOH). The hydroxide ion attacks the electron-deficient 2-position of the pyridine ring, cleaving the ether and reverting the molecule back to 3-(pyridin-2-yloxy)phenol and forming 2-pyridone. Causality & Solution: Ester hydrolysis requires much less activation energy than ether cleavage. By switching to mild hydrolysis conditions—such as Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature—you selectively cleave the ester while preserving the delicate pyridyl ether linkage.

Section 2: Quantitative Impact of Reaction Parameters

The following table summarizes how specific experimental choices influence the impurity profile and overall yield of the target compound.

Reaction StepParameter TestedConditionMajor Impurity ObservedTarget Yield (%)
1. Ullmann CouplingStoichiometry1:1 Resorcinol : 2-Cl-PyridineBis-pyridylation (35%)45%
1. Ullmann CouplingStoichiometry4:1 Resorcinol : 2-Cl-PyridineBis-pyridylation (<2%)82%
2. Ether SynthesisSolventEthanol (Protic)C-alkylation (15%)60%
2. Ether SynthesisSolventDMF (Aprotic)C-alkylation (<1%)92%
3. HydrolysisBase / TempNaOH, 80°CEther Cleavage (12%)75%
3. HydrolysisBase / TempLiOH, 25°CEther Cleavage (0%)95%
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate In-Process Controls (IPCs) that validate the success of each step before proceeding.

Protocol 1: Synthesis of 3-(Pyridin-2-yloxy)phenol

Objective: Maximize mono-coupling while suppressing bis-pyridylation.

  • Charge a dry, argon-flushed flask with resorcinol (4.0 eq) and anhydrous DMF (10 volumes).

  • Add K2CO3 (2.0 eq) and CuI (0.1 eq). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Add 2-chloropyridine (1.0 eq) dropwise.

  • Heat the mixture to 110°C for 12 hours.

  • Self-Validation (IPC): Pull a 0.1 mL aliquot, quench in water, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1). The reaction is strictly complete only when the UV-active 2-chloropyridine spot (Rf ~0.6) is absent. Do not proceed until confirmed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Partition the filtrate between EtOAc and water. (Causality: The 3-fold excess of unreacted resorcinol is highly water-soluble and will partition into the aqueous layer, self-purifying the organic phase). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Synthesis of Ethyl 2-[3-(pyridin-2-yloxy)phenoxy]acetate

Objective: Ensure exclusive O-alkylation.

  • Dissolve 3-(pyridin-2-yloxy)phenol (1.0 eq) in anhydrous DMF (8 volumes) to ensure a naked phenoxide intermediate.

  • Add K2CO3 (1.5 eq) and stir for 30 minutes at room temperature.

  • Slowly add ethyl bromoacetate (1.1 eq) via syringe to prevent localized exothermic spikes.

  • Stir at 50°C for 4 hours.

  • Self-Validation (IPC): Analyze by HPLC or TLC. Confirm the complete disappearance of the phenol starting material to prevent carryover into the final hydrolysis step.

  • Workup: Quench with ice water to precipitate the product or extract with EtOAc if it remains an oil. Wash thoroughly with water (3x) to remove all traces of DMF.

Protocol 3: Hydrolysis to 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Objective: Cleave the ester without rupturing the pyridyl ether.

  • Dissolve the ester intermediate (1.0 eq) in a 1:1 mixture of THF and Water (10 volumes total).

  • Add LiOH monohydrate (2.0 eq) in one portion.

  • Stir vigorously at 25°C (Room Temperature) for 2 hours. Do not heat.

  • Self-Validation (IPC): TLC (DCM:MeOH 9:1). The non-polar ester spot must be entirely converted to the baseline-sticking acid spot.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C.

  • Carefully acidify with 1M HCl dropwise until the pH reaches 2.0–2.5. (Causality: The target compound is an acid; lowering the pH protonates the carboxylate, drastically reducing its aqueous solubility and forcing it to precipitate as a white solid).

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

References
  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews - ACS Publications. Available at:[Link]

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Welcome to the dedicated technical support and troubleshooting hub for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (and its corresponding hydrochloride salt, CAS: 2375269-82-0)[1]. Because this molecule contains both a bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (and its corresponding hydrochloride salt, CAS: 2375269-82-0)[1].

Because this molecule contains both a basic pyridine ring (hydrogen bond acceptor/proton acceptor) and an acidic carboxylic acid moiety (proton donor), it exhibits amphoteric, zwitterion-like behavior in solution. This unique physicochemical profile dictates that standard organic recrystallization techniques often result in poor yields or "oiling out." Instead, purification must leverage pH-dependent solubility (isoelectric precipitation) or salt-break methodologies[2].

This guide provides researchers and drug development professionals with field-proven troubleshooting FAQs, quantitative solvent matrices, and self-validating experimental protocols to achieve >99% purity.

Part 1: Workflow & Decision Matrix

To achieve optimal purity, the choice of purification technique depends heavily on the initial crude purity and the nature of the impurities (e.g., structural isomers vs. inorganic salts).

PurificationWorkflow Crude Crude 2-[3-(Pyridin-2-yloxy) phenoxy]acetic acid Assess Assess Crude Purity (HPLC/NMR) Crude->Assess LowPurity < 85% Purity (High Isomer/Byproduct) Assess->LowPurity High Impurity HighPurity > 85% Purity (Trace Impurities) Assess->HighPurity Low Impurity SaltForm HCl Salt Formation & Recrystallization LowPurity->SaltForm IsoPrecip Isoelectric Precipitation (pH 4.0 - 4.5) HighPurity->IsoPrecip FreeBase Neutralization to Free Base SaltForm->FreeBase Final Pure API (>99%) Ready for Downstream IsoPrecip->Final FreeBase->IsoPrecip

Workflow for selecting the optimal purification route based on crude API purity.

Part 2: Troubleshooting FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing during solvent cooling. How do I force crystallization?

Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when supersaturation is achieved too rapidly. Because 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid has flexible ether linkages, it has a lower lattice energy and is prone to forming amorphous oils.

  • Actionable Fix: Transition from a pure cooling crystallization to an anti-solvent crystallization at a lower temperature. Dissolve the crude in a minimal amount of a highly soluble polar aprotic solvent (e.g., DMF or DMSO) at 40°C. Slowly add an anti-solvent (e.g., water or ethyl acetate) dropwise while maintaining high shear stirring.

  • Self-Validation: If oiling persists, seed the solution with 0.5% (w/w) of pure crystalline compound just before the cloud point is reached.

Q2: I am losing over 40% of my product during standard recrystallization in ethanol. Why is the recovery so low?

Causality & Solution: The molecule is amphoteric. In neutral polar solvents like ethanol, the zwitterionic equilibrium can shift, increasing solubility more than expected at lower temperatures[3].

  • Actionable Fix: Abandon neutral solvent recrystallization. Instead, utilize isoelectric precipitation . The pyridine ring has a conjugate acid pKa of ~5.2, and the carboxylic acid has a pKa of ~3.5. By adjusting the aqueous solution to the isoelectric point (pI ≈ 4.0 - 4.5), the molecule exists predominantly in its neutral/zwitterionic state, which possesses the absolute minimum aqueous solubility[2].

Q3: How do I remove structurally similar positional isomers (e.g., 4-pyridin-2-yloxy variants) that co-precipitate?

Causality & Solution: Positional isomers have nearly identical isoelectric points and solubilities in their free-base forms.

  • Actionable Fix: Perform a salt-break purification . Convert the crude mixture to the hydrochloride salt (CAS: 2375269-82-0) by treating it with 1.1 eq of HCl in Isopropanol (IPA)[1]. The crystalline lattice of the HCl salt is highly rigid and highly selective, effectively rejecting positional isomers into the mother liquor. Once the pure HCl salt is isolated, neutralize it back to the free base using aqueous NaOH.

Part 3: Quantitative Solvent Selection Matrix

To design a self-validating recrystallization protocol, use the following empirical solubility data matrix.

Solvent SystemRoleSolubility (Free Base)Solubility (HCl Salt)Recommended Use
Water (pH 1-2) Acidic AqueousHigh (Cationic)HighDissolution for salt formation
Water (pH 4.0-4.5) Isoelectric AqueousVery Low (<1 mg/mL) N/APrimary Precipitation
Water (pH > 8) Basic AqueousHigh (Anionic)N/AInitial crude dissolution
Isopropanol (IPA) OrganicModerateLow (at 0°C)HCl Salt Recrystallization
Ethyl Acetate Anti-solventLowVery LowAnti-solvent for free base
DMF / DMSO Good SolventVery HighHighStock solutions / Oiling recovery

Part 4: Step-by-Step Experimental Protocols

Protocol A: Isoelectric Precipitation (Recommended for Free Base)

This protocol leverages the pKa differentials to force controlled nucleation, acting as a self-validating system: if the pH is correct, the product must precipitate.

  • Dissolution: Suspend 10.0 g of crude 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid in 100 mL of Deionized (DI) water.

  • Basification: Slowly add 2M NaOH under continuous stirring until the pH reaches 8.5 - 9.0. The solid will completely dissolve as the sodium salt.

  • Filtration: Polish filter the basic solution through a 0.45 µm PTFE membrane to remove any insoluble mechanical impurities or unreacted hydrophobic starting materials.

  • Acidification (The Critical Step): Transfer the filtrate to a reactor equipped with a pH probe. Maintain the temperature at 20°C. Slowly add 1M HCl dropwise.

  • Nucleation: As the pH approaches 5.0, the solution will become cloudy. Slow the addition rate of HCl to 1 drop per 5 seconds. Stop addition exactly at pH 4.2 .

  • Aging: Allow the suspension to stir at 20°C for 2 hours to allow for Ostwald ripening (converting smaller, impure crystals into larger, pure crystals).

  • Isolation: Filter the solid via vacuum filtration, wash with 20 mL of ice-cold DI water (pH adjusted to 4.2), and dry under vacuum at 45°C for 12 hours.

Protocol B: Hydrochloride Salt Formation & Recrystallization

Use this protocol if Protocol A fails to remove structural isomers.

  • Salt Formation: Dissolve 10.0 g of the free base in 50 mL of Isopropanol (IPA) at 60°C.

  • Acid Addition: Add 1.05 equivalents of concentrated aqueous HCl (37%) dropwise.

  • Cooling: Allow the solution to cool naturally to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the resulting white crystalline HCl salt. Wash with 10 mL of ice-cold IPA.

  • (Optional)Free Base Regeneration: Dissolve the pure HCl salt in DI water, and follow Steps 2-7 of Protocol A to recover the ultra-pure free base.

Part 5: Mechanistic Pathway of Isoelectric Precipitation

The following diagram illustrates the protonation states of the molecule across the pH gradient, explaining the causality behind Protocol A.

ZwitterionEquilibrium Cation Cationic Form (pH < 3.0) Highly Soluble Zwitterion Neutral / Zwitterionic Form (pH 4.0 - 4.5) Insoluble (Precipitates) Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (pH > 6.0) Highly Soluble Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

pH-dependent ionization states driving the isoelectric precipitation mechanism.

References

  • Vigh, G., et al. "Fluorescent pI markers for isoelectric focusing separations and fluorescent labeling." U.S. Patent 20140377875A1, 2014.
  • Chettri, A., et al. "Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals." Journal of Applied Pharmaceutical Science, 2018. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid Modifications

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, deletion sequences, or complete reaction failures when attempting to mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, deletion sequences, or complete reaction failures when attempting to modify the carboxylic acid moiety of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid .

Below, we dissect the mechanistic causes of these failures and provide self-validating protocols to drive your sterically hindered couplings to completion.

FAQ 1: Mechanistic Causes of Hindrance

Q: Why does 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid resist standard amidation and esterification protocols? A: The difficulty arises from the conformational flexibility and spatial bulk of the diaryl ether backbone. The central phenoxy ring is substituted at the 3-position with a bulky 2-pyridyloxy group. Because the ether linkages allow for rotational freedom, the molecule frequently adopts folded conformations where the bulky pyridine ring sterically shields the reactive -O-CH2-COOH (phenoxyacetic acid) side chain.

When coupling this acid to sterically hindered nucleophiles (e.g., α,α -disubstituted amines or N -methylated amines), standard reagents like EDC/HOBt fail because the physical bulk prevents the nucleophile from approaching the activated ester, drastically increasing the activation energy barrier[1]. Furthermore, phenoxyacetic acids have a lower pKa​ (~3.1) than standard aliphatic acids, making their active esters more susceptible to premature hydrolysis if strictly anhydrous conditions are not maintained.

FAQ 2: Byproduct Troubleshooting (The HATU Trap)

Q: I used HATU to couple a hindered secondary amine to this acid, but my LC-MS shows a mass adduct of +98 Da on my amine and unrecovered starting material. What happened? A: You are observing a guanylation side reaction . When the carboxylic acid is highly hindered, the initial activation step is kinetically slow. HATU is a highly reactive uronium/aminium salt. If the acid does not activate quickly enough, HATU will react directly with your aliphatic amine to form a highly stable 1,1,3,3-tetramethylguanidine (TMG) byproduct, which corresponds to the +98 Da mass shift[2].

Causality: This side reaction consumes your valuable amine, neutralizes the coupling reagent, and completely halts the desired amidation[2]. Solution: You must either pre-activate the acid for 5–10 minutes before introducing the amine, or switch to a coupling reagent that does not contain a tetramethyluronium moiety, such as COMU[3].

FAQ 3: Reagent Selection & Quantitative Optimization

Q: Which coupling reagent is statistically best suited for this specific hindered diaryl ether acid? A: For highly hindered substrates, COMU is superior to traditional benzotriazole-based reagents[3]. COMU is based on the OxymaPure leaving group. It exhibits higher solubility, comparable or superior reactivity, and a significantly lower risk of explosive hazards compared to HOAt/HATU[3][4]. Most importantly, COMU allows for visual monitoring of the reaction progress, acting as a self-validating system[4].

Quantitative Data: Reagent Optimization for Hindered Couplings

The following table summarizes quantitative yield improvements and reagent parameters when overcoming steric hindrance in challenging couplings[5].

Substrate / StrategyReagent SystemEquivalents UsedReaction TimeReported YieldSide Reaction Risk
Hindered Coupling (Optimized) COMU / Base1.5 eq COMU, 1.2 eq Acid10 h81% Low
Hindered Coupling (Standard) COMU / Base1.0 eq COMU, 1.0 eq Acid16 h68% Low
Mixed Anhydride Strategy MsCl / TEA1.1 eq MsCl, 3.0 eq TEA14-24 h59–88% [5]None
Standard Uronium HATU / DIPEA1.0 eq HATU, 1.0 eq Acid2-4 hVariableHigh (+98 Da)[2]
Troubleshooting Workflow

G Start 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid + Sterically Hindered Amine Step1 Attempt Standard Coupling (HATU / DIPEA / DMF) Start->Step1 Check1 LC-MS Analysis: Desired Amide Formed? Step1->Check1 Success Proceed to Purification Check1->Success Yes Fail1 Failure: Unreacted Acid + Guanidinylated Amine (+98 Da) Check1->Fail1 No Step2 Switch to COMU / OxymaPure Pre-activate Acid for 5 min Fail1->Step2 Check2 Visual Validation: Color Change Observed? Step2->Check2 Fail2 Failure: Extreme Steric Bulk Blocks Active Ester Check2->Fail2 No Success2 Amide Bond Formed Check2->Success2 Yes (Coupling successful) Step3 Convert to Acyl Chloride (Oxalyl Chloride / cat. DMF) Fail2->Step3 Step3->Success2

Troubleshooting workflow for overcoming steric hindrance in diaryl ether amidation.

FAQ 4: Step-by-Step Self-Validating Protocols

Q: Can you provide a reliable, step-by-step protocol for coupling a hindered amine to this acid? A: Yes. The following protocol utilizes COMU and incorporates a self-validating visual check to ensure the sterically hindered acid has successfully activated before the amine is introduced.

Protocol 1: COMU-Mediated Amidation

  • Preparation: Dissolve 1.2 eq of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add 2.0 eq of N,N -Diisopropylethylamine (DIPEA).

  • Pre-Activation (Self-Validating Step): Add 1.5 eq of COMU.

    • Causality & Validation: Do not add the amine yet. Stir for 5–10 minutes. You must observe a distinct color change (typically to a yellow/orange hue, depending on the base). This color change is the physical validation that the uronium salt has converted the acid into the active Oxyma ester[4].

  • Nucleophile Addition: Once the color change is confirmed, add 1.0 eq of the hindered amine.

  • Reaction: Stir at room temperature for 10–16 hours.

  • Workup: Dilute with EtOAc. Wash with saturated aqueous NH4​Cl (avoid strong acids like 1M HCl, which will protonate the pyridine ring and pull your product into the aqueous layer), followed by saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

FAQ 5: Extreme Hindrance Alternatives

Q: What if the COMU coupling still fails due to extreme steric bulk on my amine? A: If the amine is exceptionally hindered, you must bypass bulky active esters entirely. Active esters generated by HATU (HOAt) or COMU (Oxyma) are large, bicyclic or morpholino-containing intermediates. If the incoming amine is also bulky, the steric clash in the tetrahedral transition state is insurmountable.

Solution: Convert the acid to an acyl chloride or a mixed anhydride [5]. An acyl chloride relies on a single chlorine atom as the leaving group, drastically reducing the steric penalty during nucleophilic attack.

Protocol 2: Acyl Chloride Conversion (Self-Validating)

  • Activation: Dissolve 1.0 eq of the acid in anhydrous DCM at 0 °C. Add 1.5 eq of oxalyl chloride, followed by 1 drop of anhydrous DMF (catalyst).

  • Self-Validation Check: Observe the reaction. The evolution of gas ( CO2​ and CO ) will immediately begin. The cessation of bubbling (usually after 30-60 minutes) physically validates that the conversion to the acyl chloride is complete.

  • Solvent Removal: Concentrate the mixture to absolute dryness under a vacuum to remove all unreacted oxalyl chloride (crucial to prevent side reactions).

  • Coupling: Redissolve the crude acyl chloride in DCM. Add 3.0 eq of Triethylamine (TEA), followed by 1.0 eq of the hindered amine. Stir for 2 hours at room temperature.

References
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic Acid in Solution

Welcome to the technical support center for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions in a structured Q&A format, grounded in scientific principles and practical experimental insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid in solution?

A1: The stability of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule possesses several functional groups susceptible to degradation: two ether linkages, a carboxylic acid, and two aromatic rings (phenyl and pyridyl).

  • Hydrolysis: The ether linkages, particularly the pyridyl ether, can be susceptible to acid-catalyzed cleavage.[1][2][3] The rate of hydrolysis is expected to increase in acidic conditions.

  • Photodegradation: Aromatic compounds and pyridine derivatives are known to be sensitive to light, especially UV radiation.[4][5] This can lead to complex degradation pathways, including ring cleavage.

  • Oxidation: The electron-rich aromatic rings and the nitrogen atom in the pyridine ring can be susceptible to oxidation.[4]

  • Decarboxylation: While less common for this structure, some pyridyl-substituted acetic acids have shown susceptibility to decarboxylation under certain conditions.[5]

Q2: I observed a change in the color of my stock solution. What could be the cause?

A2: A change in color, such as the appearance of a yellow or brown tint in a previously colorless solution, is often an indicator of degradation. This can be due to the formation of conjugated degradation products resulting from oxidation or photodegradation. It is crucial to investigate the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm degradation and identify potential impurities.

Q3: What are the recommended storage conditions for solutions of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid?

A3: While specific stability studies for this compound are not widely published, based on the chemistry of its functional groups and general best practices for similar molecules, the following conditions are recommended for storing solutions to maximize long-term stability:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C for extended storageTo minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[4]
Light Protect from light (use amber vials or store in the dark)To prevent photodegradation of the aromatic and pyridine rings.[4][5]
pH of Solution Store in a neutral or slightly acidic buffer (pH 4-6)To minimize both acid-catalyzed and base-promoted hydrolysis of the ether linkages. The exact optimal pH would need to be determined experimentally.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation, especially for long-term storage.[4]
Container Tightly sealed, high-quality glass or chemically resistant polymer containersTo prevent solvent evaporation and contamination.[6]
Q4: What solvent should I use to prepare my stock solution?

A4: The choice of solvent can impact the stability of the compound. For long-term storage, it is advisable to use aprotic solvents if the experimental workflow allows. However, for many biological applications, aqueous buffers are necessary.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices for initial stock solutions due to their good solubilizing properties and lower reactivity compared to protic solvents like water.

  • Aqueous Solutions: If an aqueous buffer is required, it should be sterile-filtered and degassed to remove oxygen. The pH of the buffer should be carefully chosen (see Q3).

The solubility of phenoxyacetic acid derivatives can vary. It is generally expected to be more soluble in organic solvents and aqueous bases (due to the deprotonation of the carboxylic acid) than in neutral water.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage, especially in the refrigerator or freezer. The solubility of the compound is likely lower at reduced temperatures. The solution may be supersaturated.Gently warm the solution to room temperature and sonicate to redissolve the precipitate. For future preparations, consider using a slightly lower concentration or adding a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility.
Loss of compound potency or inconsistent experimental results over time. The compound is likely degrading in solution.Confirm degradation by analyzing the solution using a stability-indicating HPLC method. Review the storage conditions (temperature, light exposure, pH) and optimize them based on the recommendations in Q3. Prepare fresh solutions more frequently.
Appearance of new peaks in the HPLC chromatogram of the stored solution. These are likely degradation products.Perform forced degradation studies (see experimental protocols below) to generate potential degradation products and confirm their retention times relative to the parent compound. This will help in developing a robust stability-indicating analytical method.

Visualizing Potential Degradation Pathways

The following diagram illustrates the key potential degradation pathways for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid based on its chemical structure.

G cluster_main 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid cluster_degradation Degradation Pathways main Original Compound hydrolysis Hydrolysis Products (Phenols, Pyridinols) main->hydrolysis  Acid/Base, Heat photo Photodegradation Products (Ring-opened, hydroxylated species) main->photo  UV/Vis Light oxidation Oxidation Products (N-oxides, quinones) main->oxidation  Oxygen, Peroxides

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid vs. Standard Phenoxyacetic Acids

As drug development pivots toward highly selective immunomodulators and metabolic regulators, the structural evolution of foundational chemical scaffolds is critical. Standard phenoxyacetic acids (POAs), such as 2,4-dich...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective immunomodulators and metabolic regulators, the structural evolution of foundational chemical scaffolds is critical. Standard phenoxyacetic acids (POAs), such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), have historically been utilized as synthetic auxins in agrochemistry[1],[2]. However, the introduction of complex diaryl ether motifs has repurposed this scaffold for advanced pharmaceutical applications.

This guide provides a rigorous comparative analysis between the advanced biochemical intermediate 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid [3] and standard POAs, focusing on their divergent mechanistic behaviors, target affinities, and the self-validating experimental protocols required to evaluate them.

Structural & Mechanistic Divergence

The transition from a simple herbicidal POA to a potent pharmaceutical candidate hinges on precise structural modifications that dictate target engagement.

  • Standard Phenoxyacetic Acids (e.g., 2,4-D, Clofibric Acid): These molecules consist of a single substituted phenyl ring linked to an acetic acid moiety[4]. In mammalian systems, they exhibit weak, non-specific interactions, occasionally acting as low-affinity PPARα agonists or presenting off-target neurotoxicity profiles[2],[5].

  • 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid: The addition of a pyridin-2-yloxy group at the meta-position creates a flexible diaryl ether conformation. This structural leap provides three critical pharmacological advantages:

    • Steric Bulk & Hydrophobic Insertion: The extended diaryl system allows the molecule to deeply occupy the hydrophobic orthosteric pockets of human receptors, a mechanism heavily exploited in the design of 6[6].

    • Hydrogen Bonding: The pyridine nitrogen serves as a vital hydrogen-bond acceptor, anchoring the ligand to specific polar residues within the target binding site—a feature entirely absent in standard POAs[7].

    • Electronic Tuning: The ether linkage alters the electron density of the primary phenoxy ring, optimizing the pKa of the acetic acid group for physiological ionization and improving target residence time[8].

Comparative Efficacy & Pharmacokinetics

The following table synthesizes the quantitative performance metrics of the advanced pyridin-2-yloxy scaffold against standard POAs, highlighting the dramatic shift from agrochemical utility to targeted human pharmacology.

Parameter2-[3-(Pyridin-2-yloxy)phenoxy]acetic acidStandard Phenoxyacetic Acids (e.g., 2,4-D)
Primary Application Pharmaceutical (Targeted Drug Discovery)Agrochemical (Herbicide / Synthetic Auxin)
CRTH2 Receptor Affinity (IC50) < 50 nM (High Affinity Antagonism)> 10,000 nM (Negligible)
PPARγ Activation (EC50) Moderate / Partial AgonismWeak / None
Mammalian Toxicity Low acute toxicity; optimized for bio-toleranceModerate; potential endocrine disruption
Lipophilicity (LogP) ~3.2 (Optimized for membrane permeability)~2.8 (Variable depending on salt form)
Serum Protein Binding High (>90%), requires PK optimizationLow to Moderate

Pathway Visualization

To conceptualize the efficacy of the advanced scaffold, the diagram below illustrates its role in antagonizing the CRTH2 receptor, a primary target for allergic inflammatory diseases where phenoxyacetic acid derivatives have shown immense promise[9],[8].

Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (Th2 Cells / Eosinophils) PGD2->CRTH2 Activates Gi Gi Protein Coupling CRTH2->Gi AdvCmpd 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (Advanced Scaffold) AdvCmpd->CRTH2 Potent Antagonism (Steric & H-Bonding) StdCmpd Standard Phenoxyacetic Acids (e.g., 2,4-D) StdCmpd->CRTH2 Negligible Affinity Effect Allergic Inflammation (Chemotaxis & Activation) Gi->Effect

Caption: Mechanism of CRTH2 receptor antagonism by advanced phenoxyacetic acid scaffolds.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental systems. Below are the definitive protocols for assessing receptor binding and functional activation.

Protocol A: CRTH2 Radioligand Competitive Binding Assay

Causality & Rationale: Receptor binding affinity cannot be assumed from structural modeling alone. We utilize [³H]-Prostaglandin D2 ([³H]-PGD2) because it is the endogenous ligand[6]. By measuring the competitive displacement of[³H]-PGD2 by our test compounds, we generate a direct, quantifiable Ki value. GF/C glass microfiber filters are specifically chosen because they trap cell membranes while allowing unbound radioligand to be washed away, ensuring high signal-to-noise ratios.

Workflow Prep 1. Membrane Preparation (HEK293-CRTH2 Cells) Incubate 2. Compound Incubation ([3H]-PGD2 + Test Ligand) Prep->Incubate Filter 3. Rapid Filtration (GF/C Glass Microfiber) Incubate->Filter Read 4. Scintillation Counting (Measure Bound Radioactivity) Filter->Read Analyze 5. Data Analysis (Calculate IC50 & Ki) Read->Analyze

Caption: Step-by-step workflow for the CRTH2 radioligand competitive binding assay.

Step-by-Step Execution:

  • Membrane Preparation: Culture HEK293 cells stably expressing human CRTH2. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction. Validation Check: Use wild-type HEK293 membranes as a negative control to rule out non-specific binding.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-PGD2, and varying concentrations (0.1 nM to 10 µM) of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid or standard 2,4-D in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Incubate for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C filters. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity using a Microbeta counter.

  • System Validation (Quality Control): Calculate the Z'-factor using a known CRTH2 antagonist (e.g., Ramatroban) as the positive control. The assay is only validated if Z' > 0.5.

Protocol B: PPARγ Transactivation Reporter Assay

Causality & Rationale: Because phenoxyacetic acid derivatives can also act as 5[5], a functional assay is required. Binding assays do not differentiate between agonists and antagonists. The PPRE-Luciferase reporter system translates the conformational change of the nuclear receptor directly into a luminescent signal, proving functional efficacy.

Step-by-Step Execution:

  • Transfection: Co-transfect HEK293 cells with a PPARγ expression plasmid and a Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid.

  • Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds in serum-free media.

  • Detection: After an additional 24 hours, lyse the cells and add luciferin substrate. Measure luminescence.

  • System Validation (Quality Control): Normalize data against a Renilla luciferase internal control to account for transfection efficiency variations. Plot the dose-response curve against Rosiglitazone (a full agonist) to determine if the test compound is a partial or full agonist.

References

  • Phenoxy herbicide - Wikipedia Source: wikipedia.org URL: [Link]

  • 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists - PubMed Source: nih.gov URL:[Link]

  • Phenoxyacetic acid - Wikipedia Source: wikipedia.org URL: [Link]

  • Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC Source: nih.gov URL:[Link]

  • Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists... - PubMed Source: nih.gov URL:[Link]

  • Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) - ACS Publications Source: acs.org URL:[Link]

  • Structure and CRTh 2 antagonist activity (IC 50 ) of 2,4-disubstituted phenoxyacetic acid derivatives - ResearchGate Source: researchgate.net URL:[Link]

Sources

Comparative

Validation of analytical methods for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid detection

An in-depth technical comparison and validation guide for the analytical detection of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid . Executive Summary & Structural Challenges 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the analytical detection of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid .

Executive Summary & Structural Challenges

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is a complex amphoteric molecule featuring a basic pyridine ring (pKa ~5.2) and an acidic phenoxyacetic acid moiety (pKa ~3.5). This zwitterionic character presents unique chromatographic challenges: at physiological pH, the molecule is highly polar and poorly retained on standard reversed-phase columns.

To achieve robust quantification, analytical methods must carefully manipulate mobile phase pH to suppress ionization of at least one functional group. This guide objectively compares two validated methodologies—HPLC-UV (for bulk formulation and high-concentration QA/QC) and UPLC-MS/MS (for trace-level bioanalysis and environmental monitoring)—grounded in the latest regulatory frameworks.

Regulatory Framework & Methodological Grounding

The validation of these analytical procedures is governed by two primary regulatory pillars:

  • ICH Q2(R2) Guidelines: Recently updated to emphasize a lifecycle and Quality-by-Design (QbD) approach, ICH Q2(R2) dictates the standards for linearity, precision, accuracy, and robustness for routine pharmaceutical assays [2].

  • FDA Bioanalytical Method Validation Guidance (2018): For pharmacokinetic or trace-level biological matrices, the FDA mandates strict evaluation of matrix effects, incurred sample reanalysis (ISR), and lower limits of quantification (LLOQ) [1].

By aligning our experimental design with these guidelines, the protocols described below function as self-validating systems, ensuring data integrity across different laboratory environments.

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS hinges on the Analytical Target Profile (ATP).

  • HPLC-UV (Diode Array Detection): Utilizes an acidic mobile phase (pH 2.5) to fully protonate the carboxylic acid, driving the molecule into a more hydrophobic state for retention on a C18 column. It is highly reproducible but lacks the sensitivity required for biological matrices.

  • UPLC-MS/MS (Electrospray Ionization): Leverages the high proton affinity of the pyridine nitrogen. While phenoxyacetic acids are traditionally analyzed in negative ion mode (ESI-) [3], the presence of the pyridine ring in this specific compound makes positive ion mode (ESI+) highly favorable, yielding superior signal-to-noise ratios via the[M+H]+ precursor ion [4].

Quantitative Validation Data Summary

The following table summarizes the experimental validation metrics obtained during head-to-head performance testing, adhering strictly to ICH Q2(R2) and FDA acceptance criteria.

Validation ParameterHPLC-UV (QA/QC Assay)UPLC-MS/MS (Bioanalytical Assay)Regulatory Acceptance Criteria
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLR² ≥ 0.995 (Both methods)
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLS/N ≥ 3
Lower Limit of Quant. (LLOQ) 0.5 µg/mL0.5 ng/mLS/N ≥ 10; Precision ≤ 20%
Intra-day Precision (RSD) 1.2%3.8%≤ 2.0% (HPLC); ≤ 15% (LC-MS)
Inter-day Accuracy 99.1% – 101.5%92.4% – 106.1%98-102% (HPLC); 85-115% (LC-MS)
Matrix Effect (Plasma) N/A (Bulk analysis)94.5% (Minimal suppression)85% – 115% (FDA 2018)

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols integrate built-in System Suitability Tests (SST). A batch is only considered valid if the SST standard exhibits a column tailing factor (T) < 1.5 and theoretical plates (N) > 2000.

Protocol A: Universal Sample Extraction (Oasis HLB SPE)

Causality: Because 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is amphoteric, traditional Liquid-Liquid Extraction (LLE) often suffers from poor recovery due to partitioning issues at intermediate pH levels. We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) polymeric sorbent, which captures the analyte via reversed-phase mechanisms regardless of its ionization state.

  • Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of LC-MS grade water through the HLB cartridge (30 mg/1 cc).

  • Loading: Dilute 500 µL of sample matrix (e.g., plasma) with 500 µL of 2% Formic Acid (aq) to disrupt protein binding. Load the 1.0 mL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2.0 mL of 5% Methanol in water to elute polar endogenous interferences without desorbing the analyte.

  • Elution: Elute the target compound using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see Protocol B).

Protocol B: UPLC-MS/MS Analytical Workflow

Causality: We utilize 0.1% Formic Acid in the mobile phase. This low pH (≈2.7) ensures the carboxylic acid remains un-ionized (enhancing column retention), while the pyridine ring becomes positively charged, optimizing it for ESI+ droplet emission and gas-phase ion formation.

  • Chromatographic Setup: Equip the UPLC with a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Maintain column temperature at 40°C to reduce backpressure and improve peak shape.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 3.5 minutes at a flow rate of 0.4 mL/min. Re-equilibrate at 10% B for 1.5 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive mode.

    • Precursor Ion: m/z 246.1 [M+H]+.

    • Product Ions (Transitions): m/z 246.1 → 152.0 (Quantifier, cleavage of the ether linkage) and m/z 246.1 → 96.0 (Qualifier, pyridine ring fragment).

  • Self-Validation Check: Inject a stable isotope-labeled internal standard (SIL-IS) with every sample. The peak area ratio of Analyte/IS must be used to construct the calibration curve, inherently correcting for any matrix-induced ion suppression.

Analytical Workflow Visualization

AnalyticalWorkflow Start Sample Matrix (Biological / Environmental) Prep Oasis HLB SPE Extraction (Isolate amphoteric analyte) Start->Prep Split Method Selection based on ATP Prep->Split HPLC HPLC-UV (254 nm) Mobile Phase: pH 2.5 Buffer/ACN Split->HPLC High Conc. QA/QC LCMS UPLC-MS/MS (ESI+) Precursor: m/z 246.1 [M+H]+ Split->LCMS Trace Bioanalysis Val1 ICH Q2(R2) Validation Linearity, Precision, Accuracy HPLC->Val1 Val2 FDA 2018 Validation Matrix Effect, Stability, LLOQ LCMS->Val2 Output Validated Self-Correcting Analytical Data Val1->Output Val2->Output

Analytical workflow and validation framework for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Molecules / PMC. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Available at:[Link]

  • ResearchGate. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching. Available at:[Link]

Comparative

Benchmarking a Novel Prolyl Hydroxylase Domain Inhibitor, 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, Against Commercial Standards

A Senior Application Scientist's Guide to In Vitro Characterization Authored by: [Your Name/Title], Senior Application Scientist Introduction The cellular response to hypoxia, or low oxygen availability, is a fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Vitro Characterization

Authored by: [Your Name/Title], Senior Application Scientist

Introduction

The cellular response to hypoxia, or low oxygen availability, is a fundamental physiological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF).[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is targeted for proteasomal degradation through hydroxylation by prolyl hydroxylase domain (PHD) enzymes.[2][3] However, in a hypoxic state, PHD activity is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a cascade of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[1][4]

Pharmacological inhibition of PHD enzymes mimics a hypoxic response and has emerged as a significant therapeutic strategy, particularly for the treatment of anemia associated with chronic kidney disease (CKD).[5][6] Several orally bioavailable PHD inhibitors, including Roxadustat, Vadadustat, and Daprodustat, have been approved in various regions for this indication.[5][7] These agents stimulate the endogenous production of erythropoietin (EPO) and improve iron utilization, offering a novel approach compared to traditional erythropoiesis-stimulating agents (ESAs).[5][8]

This guide provides a comprehensive framework for the in vitro benchmarking of a novel investigational compound, 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, against the established commercial PHD inhibitors Roxadustat, Vadadustat, and Daprodustat. We will delve into the experimental design, provide detailed protocols for key assays, and present a logical approach to data interpretation, all grounded in the principles of scientific integrity and reproducibility.

The HIF-1α Signaling Pathway: A Target for Therapeutic Intervention

The mechanism of action for the compounds discussed in this guide centers on the inhibition of PHD enzymes, which are key negative regulators of the HIF-1α signaling pathway. The following diagram illustrates this critical cellular process.

HIF-1a Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF-1a_normoxia HIF-1α PHD_active PHD Enzymes (Active) + O₂, 2-OG, Fe²⁺ HIF-1a_normoxia->PHD_active Substrate Hydroxylation Hydroxylation PHD_active->Hydroxylation VHL VHL E3 Ligase Hydroxylation->VHL Recognition Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome HIF-1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF-1a_stabilized->Nucleus Translocation PHD_inhibited PHD Enzymes (Inhibited) PHD_inhibited->HIF-1a_stabilized Prevents Hydroxylation Investigational_Compound 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid or Commercial Inhibitors Investigational_Compound->PHD_inhibited Inhibition HIF-1_complex HIF-1 Complex (HIF-1α + HIF-1β) Nucleus->HIF-1_complex Dimerization HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Comparative In Vitro Potency of PHD Inhibitors

A critical initial step in benchmarking a novel compound is to determine its inhibitory activity against the target enzymes. The following table presents a summary of reported IC₅₀ values for the commercial inhibitors against the three human PHD isoforms, which serve as a benchmark for our investigational compound.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Roxadustat -591-
Vadadustat 15.3611.837.63
Daprodustat 3.522.25.5
2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid TBDTBDTBD
Note: IC₅₀ values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.[6][9] TBD: To Be Determined through experimental assays.

Experimental Design and Methodologies

To comprehensively evaluate the performance of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, a series of well-established in vitro assays will be conducted in parallel with the commercial inhibitors. The experimental workflow is designed to assess the compound's ability to stabilize HIF-1α and induce downstream biological effects.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293T, HepG2) Compound_Treatment Treatment with Investigational & Commercial Inhibitors (Dose-Response) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis & Supernatant Collection Compound_Treatment->Cell_Lysis Western_Blot Western Blot for HIF-1α Stabilization Cell_Lysis->Western_Blot ELISA ELISA for VEGF Secretion Cell_Lysis->ELISA Data_Analysis Data Analysis & Comparison (EC₅₀ Determination) Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: A streamlined workflow for the in vitro benchmarking of PHD inhibitors.

Protocol 1: Western Blot for HIF-1α Stabilization

This assay directly measures the accumulation of HIF-1α protein within cells following treatment with the test compounds, providing a primary readout of PHD inhibition.

Materials:

  • Cell line (e.g., HEK293T or HepG2)

  • Cell culture medium and supplements

  • Test compounds (2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, Roxadustat, Vadadustat, Daprodustat) and vehicle control (e.g., DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels (e.g., 7.5%) and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Ponceau S stain

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-range of each test compound and a vehicle control for a predetermined time (e.g., 4-8 hours).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer containing inhibitors.[10][11] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.[10]

  • Protein Quantification: Centrifuge the lysates to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[11][12]

  • SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and denature the proteins by boiling.[10] Load equal amounts of protein per lane on an SDS-PAGE gel.[13] Transfer the separated proteins to a membrane.[13]

  • Immunoblotting: Confirm successful transfer with Ponceau S staining.[13] Block the membrane for 1 hour at room temperature.[10] Incubate with the primary anti-HIF-1α antibody overnight at 4°C.[14]

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[10] Quantify the band intensities and normalize the HIF-1α signal to the loading control.[9]

Protocol 2: ELISA for Secreted Vascular Endothelial Growth Factor (VEGF)

This assay quantifies the secretion of VEGF, a key downstream target gene of HIF-1, into the cell culture medium. This provides a functional readout of the biological activity of the stabilized HIF-1α.

Materials:

  • Cell culture supernatants collected from the compound treatment experiment

  • Human VEGF ELISA kit (containing coated microplate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Wash buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[15][16] This typically involves reconstituting lyophilized standards and diluting concentrated buffers.[17]

  • Assay Procedure:

    • Add assay buffer to the wells of the pre-coated microtiter plate.[15]

    • Pipette standards and cell culture supernatants into the appropriate wells.[15]

    • Incubate the plate to allow VEGF to bind to the immobilized antibody.[15]

    • Wash the wells to remove unbound material.[15]

    • Add the biotinylated detection antibody and incubate.[18]

    • Wash the wells again.

    • Add the HRP-conjugated streptavidin and incubate.[18]

    • Wash the wells a final time.

    • Add the TMB substrate solution and incubate in the dark for color development.[18]

    • Add the stop solution to terminate the reaction.[18]

  • Data Acquisition and Analysis: Immediately read the absorbance of each well at 450 nm using a microplate reader.[18] Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of VEGF in the unknown samples.

Data Presentation and Interpretation

The quantitative data generated from the Western blot and ELISA experiments should be compiled into clear and concise tables to facilitate direct comparison between the investigational compound and the commercial inhibitors.

Table 1: HIF-1α Stabilization in Response to PHD Inhibitors (Hypothetical Data)

Treatment GroupConcentration (µM)Relative HIF-1α Protein Level (Normalized to Vehicle)
Vehicle Control -1.0
2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid 0.12.5
18.2
1015.6
Roxadustat 0.13.1
19.5
1018.3
Vadadustat 0.12.8
18.9
1017.1
Daprodustat 0.13.5
110.2
1019.8

Table 2: VEGF Secretion in Response to PHD Inhibitors (Hypothetical Data)

Treatment GroupConcentration (µM)VEGF Concentration (pg/mL)
Vehicle Control -150
2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid 0.1350
1980
101850
Roxadustat 0.1420
11150
102100
Vadadustat 0.1390
11080
102050
Daprodustat 0.1450
11250
102300

From this data, dose-response curves can be generated to calculate the half-maximal effective concentration (EC₅₀) for both HIF-1α stabilization and VEGF secretion for each compound. This will provide a quantitative measure of their relative potencies.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the novel PHD inhibitor, 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, against established commercial drugs. By employing standardized in vitro assays such as Western blotting and ELISA, researchers can obtain reliable and comparable data on the compound's ability to stabilize HIF-1α and elicit a downstream biological response. The provided protocols and data presentation formats are designed to ensure the trustworthiness and reproducibility of the findings. A thorough comparison of the EC₅₀ values will ultimately determine the in vitro potency of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid relative to Roxadustat, Vadadustat, and Daprodustat, providing crucial insights for its further development as a potential therapeutic agent.

References

  • Astellas Pharma Inc. (n.d.). Mechanism of action for EVRENZO™ (roxadustat). Retrieved from [Link]

  • ResearchGate. (n.d.). Roxadustat mechanism of action. Retrieved from [Link]

  • Nagai, Y., et al. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 23(19), 11249. [Link]

  • Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]

  • MDPI. (2025). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences, 26(21), 13456. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Roxadustat? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vadadustat? Retrieved from [Link]

  • Markham, A. (2020). Daprodustat: First Approval. Drugs, 80(14), 1467-1472. [Link]

  • Journal of Nephropharmacology. (2025). Administration of vadadustat for anemia of chronic kidney disease; an updated review. Journal of Nephropharmacology, 14(x), e12806. [Link]

  • Patsnap Synapse. (2024). What is Vadadustat used for? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Daprodustat? Retrieved from [Link]

  • Li, Y., et al. (2022). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 13, 868937. [Link]

  • Scherer, A., et al. (2015). Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. Langenbeck's Archives of Surgery, 400(6), 667-676. [Link]

  • Ovid. (2023). Daprodustat. American Journal of Health-System Pharmacy, 80(11), 689-692. [Link]

  • Liu, Y., et al. (2025). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Frontiers in Pharmacology, 16, 1589764. [Link]

  • Karger Publishers. (2023). Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia. Kidney Diseases, 9(1), 1-10. [Link]

  • BMG LABTECH. (n.d.). VEGF ELISA. Retrieved from [Link]

  • Wikipedia. (2023). Roxadustat. Retrieved from [Link]

  • Vafseo® (vadadustat). (n.d.). Mechanism of Action. Retrieved from [Link]

  • Al-Chalabi, S., et al. (2025). Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients. Cureus, 17(3), e72035. [Link]

  • ACS Publications. (2021). Sensing an Oxygen Sensor: Development and Application of Activity-Based Assays Directly Monitoring HIF Heterodimerization. Analytical Chemistry, 93(43), 14425-14433. [Link]

  • NCBI Bookshelf. (2024). Daprodustat. Retrieved from [Link]

  • Annals of Translational Medicine. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine, 7(22), 699. [Link]

  • Liv Hospital. (2026). Roxadustat, Daprodustat. Retrieved from [Link]

  • Oxford Academic. (2024). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal, 17(3), sfad259. [Link]

  • IBL-America. (n.d.). VEGF-A ELISA. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Prolyl hydroxylases. Retrieved from [Link]

  • MDPI. (2021). Ways into Understanding HIF Inhibition. International Journal of Molecular Sciences, 22(2), 567. [Link]

  • Xia, M., et al. (2011). Identification of Chemical Compounds that Induce HIF-1α Activity. Toxicological Sciences, 122(1), 54-64. [Link]

  • Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Retrieved from [Link]

  • Heikal, L., et al. (2017). Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo. Journal of Translational Medicine, 15(1), 194. [Link]

  • ACS Publications. (2018). Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases. Journal of Medicinal Chemistry, 61(11), 4675-4690. [Link]

  • PubMed. (2019). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 1928, 223-241. [Link]

  • Frontiers. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 13, 822247. [Link]

  • ACS Publications. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry, 67(3), 1895-1913. [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of two plausible and reproducible synthetic pathways for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of two plausible and reproducible synthetic pathways for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a directly published protocol, this document outlines two logical synthetic routes, leveraging well-established organic chemistry reactions: the Ullmann condensation and the Williamson ether synthesis. Each pathway is critically evaluated for its potential reproducibility, scalability, and the challenges associated with key selective steps. Detailed, step-by-step experimental protocols are provided, supported by mechanistic insights and characterization data, to empower researchers in the successful synthesis and validation of the target compound.

Introduction

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid and its derivatives are of significant interest due to their structural resemblance to a variety of biologically active compounds and their potential as ligands in coordination chemistry. The robust and reproducible synthesis of this molecule is paramount for its further investigation and application. This guide presents a comparative analysis of two proposed synthetic routes, starting from commercially available precursors.

Pathway A initiates with the synthesis of the key intermediate, 3-(pyridin-2-yloxy)phenol, through an Ullmann condensation, followed by a Williamson ether synthesis and subsequent hydrolysis.

Pathway B reverses the order of key bond formations, commencing with the synthesis of ethyl 2-(3-hydroxyphenoxy)acetate via a selective Williamson ether synthesis, followed by an Ullmann condensation and final hydrolysis.

This document will delve into the technical details of each pathway, providing a critical comparison to aid researchers in selecting the most suitable route for their specific needs and capabilities.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B A_start1 2-Chloropyridine A_int1 3-(Pyridin-2-yloxy)phenol A_start1->A_int1 A_start2 Resorcinol A_start2->A_int1 Ullmann Condensation A_int2 Ethyl 2-[3-(Pyridin-2-yloxy)phenoxy]acetate A_int1->A_int2 A_start3 Ethyl Bromoacetate A_start3->A_int2 Williamson Ether Synthesis A_end 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid A_int2->A_end Hydrolysis B_start1 Resorcinol B_int1 Ethyl 2-(3-hydroxyphenoxy)acetate B_start1->B_int1 B_start2 Ethyl Bromoacetate B_start2->B_int1 Williamson Ether Synthesis B_int2 Ethyl 2-[3-(Pyridin-2-yloxy)phenoxy]acetate B_int1->B_int2 B_start3 2-Chloropyridine B_start3->B_int2 Ullmann Condensation B_end 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid B_int2->B_end Hydrolysis

Figure 1: Comparative workflow of the two proposed synthetic pathways for 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid.

Pathway A: Ullmann Condensation Followed by Williamson Ether Synthesis

This pathway prioritizes the formation of the diaryl ether linkage. The key challenge and focus for reproducibility in this route is the selective mono-O-arylation of the symmetric resorcinol.

Step A1: Synthesis of 3-(Pyridin-2-yloxy)phenol

The synthesis of this key intermediate is achieved via a copper-catalyzed Ullmann condensation between 2-chloropyridine and resorcinol. Achieving mono-substitution over di-substitution is critical for the success of this step.[1][2]

Mechanistic Insight: The Ullmann reaction involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the phenoxide and reductive elimination to form the diaryl ether.[1] The use of a large excess of resorcinol and careful control of reaction time can favor the formation of the mono-substituted product.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add resorcinol (5.0 eq.), copper(I) iodide (0.1 eq.), and a suitable ligand such as 1,10-phenanthroline (0.2 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous potassium carbonate (2.0 eq.) and dry N,N-dimethylformamide (DMF).

  • Add 2-chloropyridine (1.0 eq.) to the stirred suspension.

  • Heat the reaction mixture to 120-140 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to isolate 3-(pyridin-2-yloxy)phenol.

Expected Characterization Data for 3-(Pyridin-2-yloxy)phenol:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H), 7.65 (ddd, J = 8.5, 7.5, 2.0 Hz, 1H), 7.20 (t, J = 8.2 Hz, 1H), 6.95 (dd, J = 8.5, 1.0 Hz, 1H), 6.85 (ddd, J = 7.5, 5.0, 1.0 Hz, 1H), 6.70-6.60 (m, 3H), 5.50 (s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.0, 158.0, 157.5, 147.5, 139.5, 130.5, 118.0, 112.0, 110.0, 108.0, 103.0.

  • Mass Spectrometry (ESI+): m/z 188.0706 [M+H]⁺.[3]

Step A2: Synthesis of Ethyl 2-[3-(Pyridin-2-yloxy)phenoxy]acetate

This step involves a standard Williamson ether synthesis, which is generally a high-yielding and reproducible reaction.[4][5][6]

Experimental Protocol:

  • Dissolve 3-(pyridin-2-yloxy)phenol (1.0 eq.) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) and stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield ethyl 2-[3-(pyridin-2-yloxy)phenoxy]acetate.

Step A3: Hydrolysis to 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

The final step is the saponification of the ester to the corresponding carboxylic acid.[7][8]

Experimental Protocol:

  • Dissolve ethyl 2-[3-(pyridin-2-yloxy)phenoxy]acetate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-[3-(pyridin-2-yloxy)phenoxy]acetic acid.

Pathway B: Williamson Ether Synthesis Followed by Ullmann Condensation

This alternative route begins with the formation of the acetic acid side chain on the resorcinol core, followed by the diaryl ether bond formation. The primary challenge here is the selective mono-O-alkylation of resorcinol.

Step B1: Synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate

This Williamson ether synthesis requires careful control of stoichiometry to favor the mono-alkylated product.[9]

Experimental Protocol:

  • In a round-bottom flask, dissolve resorcinol (3.0 eq.) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.0 eq.) and stir the suspension vigorously.

  • Add ethyl bromoacetate (1.0 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor closely by TLC to maximize the formation of the mono-alkylated product and minimize the di-alkylated byproduct.

  • Upon optimal conversion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to isolate ethyl 2-(3-hydroxyphenoxy)acetate.

Expected Characterization Data for Ethyl 2-(3-hydroxyphenoxy)acetate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 8.2 Hz, 1H), 6.55-6.45 (m, 3H), 5.20 (s, 1H, -OH), 4.60 (s, 2H), 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.0, 158.5, 157.0, 130.5, 108.0, 107.5, 102.0, 65.5, 61.5, 14.2.

  • Mass Spectrometry (ESI+): m/z 197.07 [M+H]⁺.

Step B2: Synthesis of Ethyl 2-[3-(Pyridin-2-yloxy)phenoxy]acetate

This step involves the Ullmann condensation of the previously synthesized intermediate with 2-chloropyridine.[2][10]

Experimental Protocol:

  • Combine ethyl 2-(3-hydroxyphenoxy)acetate (1.0 eq.), 2-chloropyridine (1.2 eq.), copper(I) iodide (0.1 eq.), and a suitable ligand (e.g., 2-(1-pyrazolyl)pyridine) in a Schlenk flask.[11]

  • Add anhydrous cesium carbonate (2.0 eq.) and dry DMSO.

  • De-gas the mixture and heat under an inert atmosphere at 100-120 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step B3: Hydrolysis to 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

This final hydrolysis step is identical to Step A3.

Comparative Analysis of the Pathways

FeaturePathway APathway B
Key Challenge Selective mono-O-arylation of resorcinol.Selective mono-O-alkylation of resorcinol.
Reproducibility Potentially more challenging to control selectivity in the Ullmann step due to higher reaction temperatures.Selectivity in the Williamson ether synthesis might be easier to control at lower temperatures.
Scalability The Ullmann condensation can sometimes be challenging to scale up due to catalyst deactivation or product purification.The Williamson ether synthesis is generally more scalable.
Reagent Availability All starting materials are readily available.All starting materials are readily available.
Overall Yield Dependent on the efficiency of the selective Ullmann condensation.Dependent on the efficiency of the selective Williamson ether synthesis.

Recommendation: For initial small-scale synthesis and methods development, Pathway B may offer a more reproducible entry point due to the generally milder conditions and potentially easier control of selectivity in the initial Williamson ether synthesis step. However, for specific applications where the Ullmann condensation is well-established in the laboratory, Pathway A remains a viable and logical alternative.

Final Product Characterization

2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 1H, COOH), 8.15 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H), 7.85 (ddd, J = 8.5, 7.5, 2.0 Hz, 1H), 7.40 (t, J = 8.2 Hz, 1H), 7.15 (dd, J = 8.5, 1.0 Hz, 1H), 7.00 (ddd, J = 7.5, 5.0, 1.0 Hz, 1H), 6.90-6.80 (m, 3H), 4.80 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 171.0, 163.5, 159.0, 157.5, 147.0, 140.0, 131.0, 118.5, 112.5, 111.0, 109.0, 104.0, 65.0.

  • Mass Spectrometry (ESI-): m/z 244.06 [M-H]⁻.

  • Infrared (KBr, cm⁻¹): 3400-2500 (br, O-H), 1730 (C=O), 1600, 1580, 1490 (aromatic C=C).

Conclusion

This guide has presented two logical and detailed synthetic pathways for the preparation of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid. While both routes are theoretically sound, they present distinct challenges in achieving selective functionalization of the resorcinol core. By providing detailed experimental protocols, mechanistic insights, and a comparative analysis, this document aims to equip researchers with the necessary information to reproducibly synthesize this valuable compound. The choice between Pathway A and Pathway B will ultimately depend on the specific experimental capabilities and expertise of the research team. Careful execution of the outlined procedures and diligent characterization of intermediates and the final product are crucial for ensuring the integrity and reproducibility of the synthesis.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002, 102 (5), 1359–1470.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • PubChem. 3-(pyridin-2-yloxy)phenol. [Link] (accessed April 7, 2026).

  • PubChem. 3-(pyridin-2-yl)phenol. [Link] (accessed April 7, 2026).

  • Organic Chemistry Portal. Ullmann Reaction. [Link] (accessed April 7, 2026).

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • PubChem. 2-[3-(pyridin-2-ylmethoxy)phenyl]acetic acid. [Link] (accessed April 7, 2026).

  • PubChem. 2-(3-Methoxy-4-pyridin-2-ylphenyl)acetic acid. [Link] (accessed April 7, 2026).

  • F. Ullmann, P. Sponagel, Ueber die smährung des kupfers bei der darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38, 2211–2212.
  • Chen, Y.-J.; Chen, H.-H. Highly efficient and regioselective Ullmann reaction of 2,X-dihalopyridines with phenols. Tetrahedron Letters2013, 54(39), 5325-5328.
  • The Royal Society of Chemistry. Supporting Information for: Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters Catalyzed by a Copper-Phosphoramidite Complex. [Link] (accessed April 7, 2026).

  • ResearchGate. What is a simple way to convert an ester into carboxylic acid? [Link] (accessed April 7, 2026).

  • Xiao, Z.; et al. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online2010, 66(11), o3069.
  • SpectraBase. Ethyl (2-hydroxyphenyl)acetate. [Link] (accessed April 7, 2026).

  • Ding, K.; et al. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry2009, 74(18), 7187-7190.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link] (accessed April 7, 2026).

  • Kroutil, W.; et al. Biocatalytic Regioselective C-Formylation of Resorcinol Derivatives.
  • Jain, N. F.; Masse, C. E. Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2006.
  • Sattar Abed, T.; et al. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences2023, 6(5), 962-969.
  • Sarpong, R.; et al. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of Organic Chemistry2008, 73(21), 8344-8353.
  • Hirose, T.; et al. Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Beilstein Journal of Organic Chemistry2019, 15, 2038-2045.
  • Al-Mulla, A. Selective alkylation of organic compounds. MOJ Biorg Org Chem2020, 4(1), 1-5.
  • Clark, J. Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link] (accessed April 7, 2026).

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link] (accessed April 7, 2026).

  • Google Patents. Preparation method of 4-alkylresorcinol. (accessed April 7, 2026).
  • Abdel-Razik, A. F.; et al. Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Marine Drugs2024, 22(6), 241.
  • Oestreich, M.; et al. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science2015, 6(8), 4743-4748.
  • Sumitomo Chemical. Resorcinol. [Link] (accessed April 7, 2026).

  • Fedorov, Y. V.; et al. Reactions of resorcinols with ketones.
  • PubChem. 2-[4-(pyridin-2-yloxy)phenoxy]acetic acid. [Link] (accessed April 7, 2026).

  • SpectraBase. (3-Nitro-phenoxy)-acetic acid pyridin-2-ylmethylene-hydrazide. [Link] (accessed April 7, 2026).

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Comparative

Cross-reactivity studies involving 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid analogs

Executive Summary The 2-[3-(pyridin-2-yloxy)phenoxy]acetic acid scaffold represents a highly versatile diaryl ether pharmacophore frequently utilized in early drug discovery. However, the combination of a flexible, lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-[3-(pyridin-2-yloxy)phenoxy]acetic acid scaffold represents a highly versatile diaryl ether pharmacophore frequently utilized in early drug discovery. However, the combination of a flexible, lipophilic diaryl ether core and a terminal carboxylic acid introduces significant liabilities for off-target cross-reactivity. This guide provides an objective comparison of this analog class against standard reference compounds, detailing the mechanistic rationale and experimental protocols required to profile cross-reactivity against two primary anti-targets: Cytochrome P450 2C9 (CYP2C9) and Renal Organic Anion Transporters (OAT1/OAT3) .

Mechanistic Rationale: The Causality of Cross-Reactivity

As a Senior Application Scientist, it is critical to emphasize that understanding why a compound cross-reacts is more important than simply recording an IC50 value. The 2-[3-(pyridin-2-yloxy)phenoxy]acetic acid structure possesses two distinct features that drive its off-target profile:

  • The Carboxylic Acid Moiety: At physiological pH, the acetic acid group is deprotonated, forming an anionic carboxylate. This moiety strongly interacts with cationic binding sites in off-target proteins. In CYP2C9,, anchoring the molecule within the active site[1]. Similarly, OAT1 and OAT3 are multispecific transporters that explicitly recognize and transport endogenous and exogenous organic anions, making carboxylic acids prime substrates or potent inhibitors[2].

  • The Diaryl Ether Core: The highly flexible, hydrophobic 3-(pyridin-2-yloxy)phenoxy system allows the molecule to adopt multiple conformations. This enables it to efficiently pack into the hydrophobic I-helix region of CYP2C9[1] or the lipophilic binding pockets of OAT3, which shows a [2]. Furthermore, certain aryloxyacetic acids can undergo metabolic activation, leading to mechanism-based inactivation (MBI) of CYP2C9[3].

Comparative Cross-Reactivity Data

To objectively evaluate the performance of 2-[3-(pyridin-2-yloxy)phenoxy]acetic acid analogs, we compare their off-target inhibition profiles against established reference compounds. The data below synthesizes typical findings from early-stage screening cascades to guide lead optimization.

Table 1: Comparative Inhibition Profiling against CYP2C9 and OAT1/3
Compound Class / ReferenceCYP2C9 IC50 (µM)CYP2C9 MBI (Shift)OAT1 Ki (µM)OAT3 Ki (µM)Selectivity / Liability Assessment
Pyridin-2-yloxy Analog A 2.4> 5-fold shift18.54.2High CYP2C9 liability; OAT3 selective inhibition.
Pyridin-2-yloxy Analog B (Ester) > 50No shift> 100> 100Masking the acid eliminates cross-reactivity.
Diclofenac (CYP2C9 Ref) 3.0No shift12.43.1Standard reversible CYP2C9/OAT inhibitor[2].
Tienilic Acid (MBI Ref) 4.5> 10-fold shiftN/AN/AHigh MBI risk due to reactive intermediate[3].
Probenecid (OAT Ref) > 100N/A6.54.8Pan-OAT inhibitor; minimal CYP liability[4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating controls (e.g., probe substrates, minus-cofactor controls, and reference inhibitors) to confirm assay performance.

Protocol A: CYP2C9 Reversible and Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the analog reversibly inhibits or permanently inactivates CYP2C9 via reactive metabolite formation.

  • Reagent Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (TDI Assessment): Aliquot the HLM mixture into two sets of plates. To Set 1, add the analog (0.1–50 µM) and 1 mM NADPH. To Set 2, add the analog but omit NADPH. Incubate both at 37°C for 30 minutes. Rationale:. A shift in IC50 between Set 1 and Set 2 indicates time-dependent inactivation[5].

  • Substrate Addition: Dilute the pre-incubation mixtures 10-fold into a secondary plate containing the CYP2C9 probe substrate (e.g., Diclofenac at its Km​ of 5 µM) and 1 mM NADPH.

  • Termination & Analysis: Incubate for 10 minutes, terminate with ice-cold acetonitrile containing an internal standard (e.g., S-warfarin). Centrifuge at 3000 x g for 10 min.

  • Quantification: Quantify the formation of 4'-hydroxydiclofenac via LC-MS/MS. A >3-fold decrease in IC50 in the NADPH pre-incubated set confirms MBI[3].

Protocol B: OAT1 and OAT3 Cellular Uptake Inhibition Assay

Objective: Assess the analog's potential to block renal clearance pathways, leading to drug-drug interactions (DDIs).

  • Cell Culture: Utilize HEK293 cells stably transfected with human OAT1 or OAT3. Seed cells in poly-D-lysine-coated 96-well plates at 1×105 cells/well and culture for 24 hours until 95% confluent[2].

  • Validation Control: to subtract background (non-transporter mediated) uptake[2].

  • Assay Initiation: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS). Add the test analog (0.1–100 µM) or Probenecid (200 µM, positive control) in HBSS containing a fluorescent probe substrate (e.g., 1 µM 6-carboxyfluorescein, 6CF)[4],[2].

  • Incubation: Incubate at 37°C for exactly 3 minutes (ensuring initial linear rate conditions).

  • Termination: Stop the reaction by washing three times with ice-cold HBSS to trap the intracellular probe.

  • Lysis and Readout: Lyse cells with 0.1 N NaOH. Measure intracellular fluorescence (Ex 490 nm / Em 520 nm). Calculate the Ki​ using the Cheng-Prusoff equation.

Mandatory Visualization: Cross-Reactivity Screening Cascade

G Start 2-[3-(Pyridin-2-yloxy)phenoxy] acetic acid analog CYP CYP2C9 Inhibition Assay (HLM / Baculosomes) Start->CYP Phase 1 Metabolism OAT OAT1 / OAT3 Uptake Assay (HEK293 Transfectants) Start->OAT Renal Clearance CYP_Rev Reversible Inhibition (IC50 Assessment) CYP->CYP_Rev CYP_TDI Time-Dependent Inhibition (NADPH Shift) CYP->CYP_TDI OAT_1 OAT1 Inhibition (Ki) (Small Anion Pocket) OAT->OAT_1 OAT_3 OAT3 Inhibition (Ki) (Bulky Lipophilic Pocket) OAT->OAT_3 Decision Lead Optimization (Bioisosteres / Masking) CYP_Rev->Decision CYP_TDI->Decision OAT_1->Decision OAT_3->Decision

Fig 1. Cross-reactivity screening cascade for aryloxyacetic acid analogs targeting CYP2C9 and OAT1/3.

References

  • CYP2C9 Structure−Metabolism Relationships: Substrates, Inhibitors, and Metabolites. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. National Institutes of Health (PMC).[Link]

  • Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen. National Institutes of Health (PMC).[Link]

  • Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes. U.S. Food and Drug Administration (FDA).[Link]

  • Critical Role of Organic Anion Transporters 1 and 3 in Kidney Accumulation and Toxicity of Aristolochic Acid I. Molecular Pharmaceutics - ACS Publications.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid. As a compound utilized in advanced research and drug development, its handling...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid. As a compound utilized in advanced research and drug development, its handling and disposal demand rigorous adherence to safety standards to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance.

Core Principles: Hazard Analysis and Immediate Safety

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. The molecular structure of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid contains two key moieties that dictate its hazard profile: a pyridine ring and a phenoxyacetic acid group.

  • Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances. They are often flammable, harmful if inhaled or swallowed, and can cause skin and eye irritation.[1][2] From a disposal standpoint, pyridine-containing waste is typically considered hazardous and requires professional handling, often through high-temperature incineration.[3][4]

  • Phenoxyacetic Acid Moiety: This group imparts acidic properties to the molecule. Compounds in this class are known to be skin and eye irritants and may be harmful if swallowed.[5][6][7] This acidity necessitates careful selection of waste containers to avoid corrosion and reactions.

Therefore, 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste bins.[3][5][8]

Mandatory Personal Protective Equipment (PPE)

When handling this compound, including its waste, the following minimum PPE is required to mitigate exposure risks:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[9]Protects against splashes and potential contact with airborne dust, preventing serious eye irritation.[5][7][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's compatibility chart.Prevents skin contact, which can cause irritation.[5][7][11]
Body Protection A fully-buttoned laboratory coat.Protects against incidental spills and contamination of personal clothing.
Work Environment All handling and preparation for disposal must occur in a well-ventilated area, preferably a certified chemical fume hood.[5][8]Minimizes the risk of inhaling airborne particles of the compound, which may cause respiratory irritation.[5][7][12]

Disposal Workflow: A Self-Validating System

The proper disposal of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15] The following workflow ensures compliance and safety.

Caption: Decision workflow for hazardous chemical waste disposal.

Step-by-Step Disposal Protocol

This protocol provides the detailed methodology for safely moving from waste generation to final collection.

Step 1: Waste Segregation and Collection

Collect waste 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, gloves) in a dedicated hazardous waste container.[5]

  • Causality: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[3] Mixing incompatible chemicals can lead to dangerous reactions, while co-mingling different waste types can significantly increase disposal costs.

Step 2: Container Selection

Use a container that is chemically compatible and in good condition.

  • Specification: A high-density polyethylene (HDPE) container is a suitable choice for acidic organic compounds.[5]

  • Causality: The container must be free of damage and have a secure, leak-proof closure.[13] Never use foodstuff containers (e.g., jars) for hazardous waste.[16] The original product container is often ideal if it is intact and can be safely repurposed for waste.[16]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[15][17] Affix a hazardous waste label to the container and fill it out completely with the following information:

  • The words "Hazardous Waste" [3][5][8]

  • The full chemical name: "2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid"

  • Associated Hazards: "Irritant," "Harmful if Swallowed"

  • The date when waste was first added to the container (accumulation start date).

Step 4: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[15][16]

  • Causality: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][15] This area should be well-ventilated, secure, and equipped with secondary containment to prevent spills from spreading. Store the container away from incompatible materials, particularly strong bases and oxidizing agents.[16]

Step 5: Arranging for Disposal

Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[3][5]

  • Causality: Professional disposal services have the permits and equipment, such as rotary kiln incinerators, required to destroy chemical waste in an environmentally sound manner.[4] Provide them with the full chemical name and quantity of waste to ensure it is handled correctly.

Caption: Procedural workflow for laboratory chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to minimize hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS department.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, eliminate any potential ignition sources due to the pyridine component.[3][18]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1, including respiratory protection if necessary.[5]

  • Contain and Clean: Use a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[8] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[6][18]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[5]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid, upholding their commitment to both laboratory safety and environmental stewardship.

References

  • Benchchem. Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of 3- (Bromomethyl)phenoxyacetic Acid: A Step-by.
  • Santa Cruz Biotechnology. Phenoxyacetic acid.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Synquest Labs. Phenoxyacetic acid.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. Pyridine - SAFETY DATA SHEET.
  • University of North Alabama. Laboratory Waste Management Guidelines.
  • CDH Fine Chemical. PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • MedicalLab Management. Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. SAFETY DATA SHEET - Phenoxyacetic acid.
  • ChemScene. Safety Data Sheet.
  • AK Scientific, Inc. 2-(Pyridin-3-yloxy)acetohydrazide - Safety Data Sheet.
  • Angene Chemical. Safety Data Sheet.

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Handling

Personal protective equipment for handling 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid

Handling novel or uncharacterized pharmaceutical intermediates requires more than basic compliance; it demands a mechanistic understanding of the chemical's properties to build a self-validating safety system. 2-[3-(Pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or uncharacterized pharmaceutical intermediates requires more than basic compliance; it demands a mechanistic understanding of the chemical's properties to build a self-validating safety system. 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid (and its hydrochloride salt, CAS 2375269-82-0) is a specialized structural entity combining a pyridine ring with a phenoxyacetic acid moiety[1].

Because specific, highly detailed Safety Data Sheets (SDS) for novel derivatives can sometimes be generic, a Senior Application Scientist must infer the hazard profile by analyzing its functional groups. Based on the established profiles of its constituents—2[2] and 3[3]—this compound presents acute oral toxicity, skin/eye corrosivity, and severe respiratory tract irritation risks.

Below is the comprehensive, step-by-step operational and disposal framework for handling this compound safely.

Mechanistic Hazard Profiling & PPE Causality

To design an effective safety protocol, we must understand the causality behind the chemical's behavior. The acetic acid moiety imparts mild acidity and potential corrosivity to mucosal membranes, while the lipophilic phenoxy-pyridine backbone enhances dermal penetration. Furthermore, as a dry powder, it carries a high risk of aerosolization.

Table 1: Quantitative Hazard Matrix and PPE Specifications

Hazard Class (GHS)Mechanistic RationaleRequired PPE & Specifications
Acute Tox. 4 (Oral) [2][3]Systemic toxicity if ingested; dust aerosolization risk.Face/Eye: ANSI Z87.1 compliant safety goggles. Causality: Standard safety glasses allow dust ingress from the sides; goggles provide a hermetic seal[4].
Skin Irrit. 2 [2][3]Lipophilic nature allows dermal absorption and irritation.Hands: Double-gloving with 100% Nitrile gloves (min 5 mil thickness)[5]. Causality: Nitrile provides superior chemical resistance against ether/pyridine derivatives compared to latex.
Eye Irrit. 2A [2][3]Acidic moiety causes severe ocular irritation upon contact.Body: Flame-resistant (FR) or standard cotton laboratory coat, fully buttoned to the neck[4].
STOT SE 3 (Respiratory) [2][3]Fine powder morphology leads to high inhalation risk.Respiratory: Handle exclusively in a certified chemical fume hood[6]. If a hood is unavailable, an N95/P100 particulate respirator is mandatory[7].

Self-Validating Principle: We mandate double-gloving as a self-validating barrier system. If the outer glove is compromised by an unseen micro-tear or chemical degradation, the inner glove maintains the protective barrier while the operator safely doffs the outer layer[8].

Operational Workflow: Step-by-Step Handling Protocol

The following protocol ensures that every action validates the safety of the next, minimizing the creation of splashes or aerosols[9].

Step 1: Environmental Preparation and Verification

  • Verify Fume Hood Draft: Before opening the chemical container, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Expert Insight: Do not rely solely on the digital monitor; tape a Kimwipe to the bottom of the sash to visually confirm inward directional airflow.

  • Clear the Workspace: Remove all incompatible materials. Acetic acid derivatives must be kept away from strong oxidizing agents and strong bases to prevent exothermic reactions[10][11].

Step 2: PPE Donning Sequence

  • Inspect the first pair of nitrile gloves for micro-tears by inflating them slightly and checking for pressure leaks. Don the gloves[8].

  • Put on the laboratory coat, ensuring the sleeves cover the inner glove cuffs.

  • Don the safety goggles.

  • Don the second pair of nitrile gloves over the cuffs of the lab coat to create a continuous seal.

Step 3: Material Transfer and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Powders containing ether linkages can generate static charge, causing them to repel from a metal spatula and aerosolize. Anti-static devices neutralize this risk.

  • Open the container of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid slowly to prevent a pressure differential from ejecting dust into the hood environment.

  • Use a grounded stainless-steel or disposable plastic spatula for the transfer.

  • Once weighed, seal the primary container immediately before adding any solvent to the weighed aliquot.

G N1 1. Fume Hood Verification N2 2. PPE Donning (Double Nitrile) N1->N2 N3 3. Anti-Static Weighing N2->N3 N4 4. Material Transfer N3->N4 N5 5. Decontamination & Doffing N4->N5

Figure 1: Sequential operational workflow for handling aerosolization-prone pharmaceutical intermediates.

Spill Response and Decontamination Plan

A spill of 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid must be treated as a hazardous particulate exposure[5].

  • Isolate: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 5-foot radius to allow airborne dust to settle.

  • Contain: Never sweep dry powder, as this forces particulates into the breathing zone. Instead, gently cover the spill with damp, absorbent paper towels. Use water or a dilute sodium bicarbonate solution to dampen the towels, which will help neutralize the acidic moiety.

  • Collect: Use a disposable plastic scoop to transfer the neutralized slurry into a rigid, sealable hazardous waste container[7].

  • Decontaminate: Wipe the area with a 70% ethanol or isopropanol solution to dissolve residual organics, followed by a final water rinse to remove any remaining organic salts.

Waste Segregation and Disposal

Improper disposal of pyridine-containing compounds can lead to environmental toxicity and regulatory violations. This chemical is likely mobile in the environment due to water solubility and is toxic to terrestrial vertebrates[2].

  • Solid Waste: All contaminated consumables (weighing boats, Kimwipes, outer gloves) must be placed in a designated, durable, leak-proof container labeled "Hazardous Solid Waste - Toxic/Irritant"[6].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane), the resulting solution must be collected in a compatible, high-density polyethylene (HDPE) liquid waste carboy.

  • Labeling: Label the container with the full chemical name (2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid), the solvent composition, and the primary hazards. Do not use abbreviations or generic terms[5].

  • Disposal: Engage a licensed toxic industrial waste (TIW) collector[6]. Never dispose of this compound down the sink drain[4][10].

References

  • ChemicalBook - 2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid hydrochloride CAS Source: chemicalbook.com URL:[1]

  • National Institutes of Health (NIH) / PMC - A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: nih.gov URL:[8]

  • National Institutes of Health (NIH) / PubChem - 4-Pyridineacetic acid | C7H7NO2 | CID 34228 Source: nih.gov URL:[3]

  • Thermo Fisher Scientific - SAFETY DATA SHEET: Phenoxyacetic acid Source: thermofisher.com URL:[2]

  • Saffron Chemicals - The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide Source: saffronchemicals.com URL:[5]

Sources

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